molecular formula C30H33BrFN3O5 B611182 Tbaj-587 CAS No. 2252316-16-6

Tbaj-587

Cat. No.: B611182
CAS No.: 2252316-16-6
M. Wt: 614.5 g/mol
InChI Key: JJEGOJPMKLRSPJ-POURPWNDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TBAJ-587 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2-fluoro-3-methoxyphenyl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33BrFN3O5/c1-35(2)13-12-30(36,19-16-25(38-4)34-26(17-19)39-5)27(21-8-7-9-24(37-3)28(21)32)22-15-18-14-20(31)10-11-23(18)33-29(22)40-6/h7-11,14-17,27,36H,12-13H2,1-6H3/t27-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEGOJPMKLRSPJ-POURPWNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC(=NC(=C1)OC)OC)(C(C2=C(C(=CC=C2)OC)F)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@](C1=CC(=NC(=C1)OC)OC)([C@H](C2=C(C(=CC=C2)OC)F)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33BrFN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2252316-16-6
Record name TBAJ-587
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2252316166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TBAJ-587
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6UWM02W81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of TBAJ-587: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TBAJ-587 is a next-generation diarylquinoline, a class of potent antimycobacterial agents. Efficacious against both drug-susceptible and drug-resistant Mycobacterium tuberculosis, this compound represents a significant advancement in the pursuit of more effective and safer tuberculosis therapies. This technical guide delineates the core mechanism of action of this compound, supported by quantitative data from preclinical studies. It further details the experimental protocols for key assays and provides visual representations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound emerges from the same chemical class as bedaquiline, the first diarylquinoline antibiotic approved for the treatment of multidrug-resistant tuberculosis. It was developed to improve upon the potent antimycobacterial activity of bedaquiline while offering an enhanced safety profile.[1][2] Preclinical data indicate that this compound exhibits greater potency against M. tuberculosis and superior efficacy in animal models compared to its predecessor.[3] This guide provides a detailed examination of its molecular mechanism, supported by comparative preclinical data.

Core Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

The primary molecular target of this compound is the F1Fo-ATP synthase, a crucial enzyme in the energy metabolism of Mycobacterium tuberculosis.[2][4]

2.1. Targeting the c-subunit of the F-ATP Synthase

This compound specifically binds to the c-subunit of the Fo rotor within the mycobacterial ATP synthase complex. This binding event physically obstructs the rotation of the c-ring, which is essential for the translocation of protons across the inner mitochondrial membrane. The inhibition of this proton motive force directly halts the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. The resulting depletion of cellular ATP leads to a bactericidal effect against both replicating and non-replicating mycobacteria.[5]

2.2. Signaling Pathway

The mechanism of action can be visualized as a direct inhibitory pathway targeting cellular energy production.

TBAJ_587 This compound Mycobacterial_Membrane Mycobacterial Inner Membrane TBAJ_587->Mycobacterial_Membrane penetrates ATP_Synthase F1Fo-ATP Synthase c_subunit c-subunit (rotor) ATP_Synthase->c_subunit targets Proton_Channel Proton Translocation c_subunit->Proton_Channel inhibits rotation ATP_Synthesis ATP Synthesis Proton_Channel->ATP_Synthesis prevents ATP_Depletion Cellular ATP Depletion ATP_Synthesis->ATP_Depletion leads to Bacterial_Death Bacterial Cell Death ATP_Depletion->Bacterial_Death causes

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Data

The enhanced potency of this compound compared to bedaquiline is evident in both in vitro and in vivo studies.

3.1. In Vitro Potency: Minimum Inhibitory Concentrations (MICs)

This compound demonstrates lower MIC values than bedaquiline against both wild-type and resistant strains of M. tuberculosis.

CompoundM. tuberculosis H37Rv (Wild-Type) MIC (μg/mL)M. tuberculosis Rv0678 Mutant MIC (μg/mL)
This compound 0.016[6]0.0625[6]
Bedaquiline 0.0625[6]0.5[6]
Table 1: Comparative MICs of this compound and Bedaquiline.

3.2. In Vivo Efficacy: Mouse Model of Tuberculosis

In a mouse model of tuberculosis, this compound demonstrated superior bactericidal activity compared to bedaquiline.

Treatment GroupDosage (mg/kg)Mean Log10 CFU Reduction (vs. Control) at Month 1
This compound 25> 1.5 log10 greater than Bedaquiline[3]
50> 1.5 log10 greater than Bedaquiline[3]
Bedaquiline 25Baseline[3]
Table 2: Comparative Efficacy of this compound and Bedaquiline in a Mouse Model of Tuberculosis (H37Rv infected).

3.3. Safety Profile: hERG Channel Inhibition

A key aspect of the improved profile of this compound is its reduced activity against the human ether-a-go-go-related gene (hERG) potassium channel, which is associated with cardiac QT interval prolongation.

CompoundhERG Channel Inhibition IC50 (μM)
This compound 13[4]
Table 3: hERG Channel Inhibition of this compound.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the preclinical evaluation of this compound.

4.1. In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol is based on the methodology described in the comparative efficacy studies.[3][6]

  • Animal Model: BALB/c mice are used for the infection model.

  • Infection: Mice are infected via aerosol exposure with a high dose of M. tuberculosis H37Rv or a resistant strain.

  • Treatment: Treatment is initiated the day after infection and administered by oral gavage once daily, five days a week.

  • Drug Regimens:

    • Vehicle control (e.g., 20% cyclodextrin).

    • This compound at varying doses (e.g., 25 mg/kg, 50 mg/kg).

    • Bedaquiline at varying doses (e.g., 12.5 mg/kg, 25 mg/kg, 50 mg/kg).

  • Assessment: At specified time points (e.g., 1 and 2 months), mice are euthanized, and the lungs are harvested.

  • CFU Enumeration: The lungs are homogenized, and serial dilutions are plated on 7H11 agar plates. Colony-forming units (CFUs) are counted after incubation at 37°C for 3-4 weeks.

  • Data Analysis: The log10 CFU per lung is calculated, and the mean reduction in CFU for each treatment group is compared to the vehicle control.

cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Efficacy Assessment A Aerosol Infection of Mice (M. tuberculosis) B Daily Oral Gavage (5 days/week) A->B C Treatment Groups: - Vehicle - this compound (doses) - Bedaquiline (doses) D Euthanasia & Lung Harvest (Month 1 & 2) E Lung Homogenization & Serial Dilution D->E F Plating on 7H11 Agar E->F G CFU Enumeration F->G H Data Analysis: Log10 CFU Reduction G->H

Figure 2: Experimental workflow for in vivo efficacy assessment.

4.2. ATP Synthase Inhibition Assay

This is a generalized protocol for determining the inhibitory activity of compounds against mycobacterial ATP synthase.

  • Preparation of Inverted Membrane Vesicles (IMVs): M. smegmatis or a similar mycobacterial species is cultured, harvested, and lysed to prepare IMVs enriched with ATP synthase.

  • ATP Synthesis Assay:

    • IMVs are incubated with a respiratory substrate (e.g., NADH) to generate a proton motive force.

    • ADP and a luciferin/luciferase-based ATP detection reagent are added.

    • The test compound (this compound) is added at various concentrations.

    • ATP synthesis is measured by the luminescence generated, which is proportional to the amount of ATP produced.

  • Data Analysis: The concentration of the compound that inhibits 50% of ATP synthesis (IC50) is determined.

4.3. hERG Channel Inhibition Assay (Manual Patch Clamp)

This protocol outlines the gold-standard electrophysiological method for assessing hERG channel inhibition.

  • Cell Line: A mammalian cell line stably expressing the human hERG channel (e.g., HEK293) is used.

  • Cell Preparation: Cells are cultured and prepared for patch-clamp recording.

  • Electrophysiology:

    • Whole-cell patch-clamp recordings are performed.

    • A specific voltage protocol is applied to elicit hERG currents.

    • The baseline hERG current is recorded.

    • The test compound (this compound) is perfused at increasing concentrations.

    • The effect of the compound on the hERG current is recorded.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a concentration-response curve.

Conclusion

This compound is a promising next-generation diarylquinoline with a well-defined mechanism of action centered on the potent and specific inhibition of mycobacterial ATP synthase. Preclinical data robustly support its superior potency and efficacy over bedaquiline, coupled with a potentially improved safety profile regarding hERG channel inhibition. The detailed understanding of its mechanism and the availability of established experimental protocols for its evaluation are critical for its continued development and potential to become a cornerstone of future tuberculosis treatment regimens.

References

An In-Depth Technical Guide to the ATP Synthase Inhibitor Tbaj-587

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tbaj-587 is a next-generation diarylquinoline (DARQ) antibiotic with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. As a derivative of bedaquiline, the first diarylquinoline approved for the treatment of multidrug-resistant tuberculosis, this compound shares its novel mechanism of action: the direct inhibition of the F1Fo-ATP synthase. This enzyme is crucial for bacterial energy metabolism, and its inhibition leads to a rapid bactericidal effect. This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory effects on ATP synthase, the underlying molecular mechanisms, and the experimental protocols used to characterize its activity.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. The diarylquinolines represent a significant advancement in this area, offering a new therapeutic strategy by targeting bacterial energy metabolism. This compound has emerged as a promising candidate from this class, demonstrating more potent antimycobacterial activity and an improved safety profile compared to its predecessor, bedaquiline.[1] This document serves as a technical resource for researchers and drug developers, consolidating the current knowledge on the ATP synthase inhibitory properties of this compound.

Mechanism of Action: Inhibition of ATP Synthase

This compound exerts its bactericidal effect by directly inhibiting the F1Fo-ATP synthase in Mycobacterium tuberculosis.[2] This enzyme, located in the bacterial cell membrane, is essential for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.

The F1Fo-ATP synthase is a rotary motor enzyme composed of two main domains: the membrane-embedded Fo domain, which contains the proton channel, and the F1 domain, which protrudes into the cytoplasm and carries out ATP synthesis. The flow of protons through the Fo domain drives the rotation of the c-ring, a component of the Fo domain. This rotation is transmitted to the F1 domain, inducing conformational changes that lead to the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi).

This compound, like other diarylquinolines, binds to the c-ring and subunit a of the Fo domain.[3][4] This binding event physically obstructs the rotation of the c-ring, effectively jamming the molecular motor of the ATP synthase. As a result, proton translocation is uncoupled from ATP synthesis, leading to a rapid depletion of the cell's ATP supply and ultimately, bacterial cell death. Cryo-electron microscopy studies have revealed that diarylquinolines, including this compound, induce significant conformational changes in the ATP synthase upon binding, creating tight binding pockets at the interface of subunit a and the c-ring.[3]

Signaling Pathway Diagram

ATP_Synthase_Inhibition cluster_membrane Bacterial Cell Membrane ATP_Synthase F1Fo-ATP Synthase c_ring c-ring subunit_a Subunit a ATP_Synthesis ATP Synthesis ATP_Synthase->ATP_Synthesis Catalyzes c_ring->ATP_Synthesis Rotation blocked subunit_a->ATP_Synthesis Proton flow disrupted Tbaj_587 This compound Tbaj_587->c_ring Binds to Tbaj_587->subunit_a Binds to Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Drives rotation Bacterial_Cell_Death Bacterial Cell Death ATP_Synthesis->Bacterial_Cell_Death Depletion leads to

Caption: Mechanism of this compound inhibition of mycobacterial ATP synthase.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Activity against Mycobacterium tuberculosis
Assay TypeStrainParameterValue (µg/mL)Reference
Microplate Alamar Blue Assay (MABA)H37RvMIC900.006[5]
Luciferase Reporter Assay (LORA)H37RvMIC90<0.02[5]
Table 2: Off-Target Activity and Binding Affinity
TargetAssay TypeParameterValueReference
hERG ChannelElectrophysiologyIC5013 µM[6]
Human Mitochondrial F-ATP SynthaseNot SpecifiedKd56.92 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the activity of this compound.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against replicating Mycobacterium tuberculosis.

Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is defined as the lowest drug concentration that prevents this color change.

Protocol:

  • Prepare a serial dilution of this compound in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include appropriate positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7 days.

  • On day 7, add Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • Visually assess the color change in each well to determine the MIC.

Luciferase Reporter Assay (LORA)

The LORA is a bioluminescence-based assay used to determine the MIC of a compound against non-replicating, dormant Mycobacterium tuberculosis.

Principle: This assay uses a recombinant strain of M. tuberculosis that expresses the luciferase enzyme. In the presence of a suitable substrate, viable bacteria will produce light. The MIC is the lowest drug concentration that results in a significant reduction in luminescence compared to the drug-free control.

Protocol:

  • Prepare a serial dilution of this compound in a 96-well microplate.

  • Add a standardized inoculum of the luciferase-expressing M. tuberculosis strain to each well.

  • Incubate the plates under hypoxic conditions to induce a non-replicating state.

  • After the desired incubation period, add the luciferase substrate to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the MIC based on the reduction in luminescence.

In Vitro ATP Hydrolysis Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified ATP synthase.

Principle: The assay measures the hydrolysis of ATP to ADP and Pi, a reaction catalyzed by the F1 domain of the ATP synthase. The rate of this reaction is monitored, and the concentration of the inhibitor that causes a 50% reduction in activity (IC50) is determined.

Protocol:

  • Purify F1Fo-ATP synthase from Mycobacterium smegmatis (a non-pathogenic surrogate for M. tuberculosis).

  • Prepare a reaction mixture containing the purified enzyme, a suitable buffer, and ATP.

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the reaction at a controlled temperature.

  • Measure the amount of inorganic phosphate released over time using a colorimetric method (e.g., malachite green assay).

  • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_whole_cell Whole-Cell Assays cluster_biochemical Biochemical Assay MABA MABA (Replicating M. tb) MIC_Determination MIC90 Determination MABA->MIC_Determination LORA LORA (Non-replicating M. tb) LORA->MIC_Determination ATP_Hydrolysis_Assay ATP Hydrolysis Assay (Purified Enzyme) IC50_Determination IC50 Determination ATP_Hydrolysis_Assay->IC50_Determination Tbaj_587_Testing This compound Tbaj_587_Testing->MABA Tbaj_587_Testing->LORA Tbaj_587_Testing->ATP_Hydrolysis_Assay

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a potent inhibitor of Mycobacterium tuberculosis ATP synthase, representing a significant development in the fight against drug-resistant tuberculosis. Its well-defined mechanism of action, coupled with its improved potency and safety profile, makes it a promising candidate for further clinical development. This technical guide has provided a detailed overview of the current understanding of this compound's interaction with its molecular target, supported by quantitative data and established experimental protocols. Continued research into the nuances of its mechanism and its in vivo efficacy will be crucial in realizing its full therapeutic potential.

References

A Comprehensive Technical Guide to TBAJ-587: A Novel Diarylquinoline for Antitubercular Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of TBAJ-587, a promising next-generation diarylquinoline antibiotic. Detailed experimental protocols for key assays and a summary of its antitubercular and antibacterial activities are presented to support ongoing research and development efforts in the fight against tuberculosis and other mycobacterial infections.

Chemical Structure and Physicochemical Properties

This compound is a diarylquinoline analogue of bedaquiline, designed for improved efficacy and safety.[1][2] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (1S,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2-fluoro-3-methoxyphenyl)butan-2-ol[2][3]
Molecular Formula C₃₀H₃₃BrFN₃O₅[2][3]
Molecular Weight 614.51 g/mol [2][3]
CAS Number 2252316-16-6[2][3]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Purity >98%[2]

Mechanism of Action: Targeting Mycobacterial ATP Synthase

This compound exerts its potent bactericidal activity by directly inhibiting the F1Fo-ATP synthase in mycobacteria.[2][4][5] This enzyme is crucial for generating adenosine triphosphate (ATP), the primary energy currency of the cell.

This compound This compound Mycobacterial_ATP_Synthase Mycobacterial_ATP_Synthase This compound->Mycobacterial_ATP_Synthase Binds to c subunit ATP_Production_Inhibition ATP_Production_Inhibition Mycobacterial_ATP_Synthase->ATP_Production_Inhibition Cellular_ATP_Depletion Cellular_ATP_Depletion ATP_Production_Inhibition->Cellular_ATP_Depletion Bacterial_Cell_Death Bacterial_Cell_Death Cellular_ATP_Depletion->Bacterial_Cell_Death

Figure 1: Mechanism of action of this compound.

By binding to the c subunit of the ATP synthase, this compound disrupts the proton motive force, leading to a rapid decline in intracellular ATP levels and ultimately, bacterial cell death.[4] This targeted mechanism contributes to its selective activity against mycobacteria.[2][5]

In Vitro Antimicrobial Activity

This compound demonstrates potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and other nontuberculous mycobacteria (NTM).[5][6]

Table 2: In Vitro Activity of this compound against Mycobacterial Strains

OrganismAssayMIC Range (mg/L)Reference
M. tuberculosis H37RvMABA0.006[2][7]
M. tuberculosis H37RvLORA<0.02[2][7]
M. tuberculosis H37RvBroth Macrodilution0.016[8]
M. tuberculosis (Rv0678 mutant)Broth Macrodilution0.0625[8]
M. abscessusBroth Microdilution0.031 - 0.062[9]
M. massilienseBroth Microdilution>1[10]

Experimental Protocols

Asymmetric Synthesis of this compound

A highly efficient asymmetric synthesis of this compound has been developed using a synergistic Li/Li bimetallic system.[11][12] This method provides the desired product in high yield and enantiomeric ratio.[11]

cluster_synthesis Asymmetric Synthesis Workflow Quinoline_Derivative Quinoline_Derivative Reaction Synergistic Li/Li Bimetallic System Quinoline_Derivative->Reaction Aryl_Ketone Aryl_Ketone Aryl_Ketone->Reaction Crude_Product Crude this compound (80:20 er) Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure this compound (99.9:0.1 er) Purification->Final_Product

Figure 2: Asymmetric synthesis workflow for this compound.

Detailed Methodology:

The synthesis involves the addition of a quinoline derivative to an aryl ketone in the presence of a synergistic Li/Li bimetallic system.[11] While the full, step-by-step industrial synthesis protocol is proprietary, a gram-scale synthesis has been reported, yielding the product with an excellent 90% yield and an 80:20 enantiomeric ratio, which can be further enhanced to 99.9:0.1 after recrystallization.[11][12]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][10]

Protocol:

  • Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared in an appropriate broth medium (e.g., Middlebrook 7H9 with supplements for mycobacteria).[13]

  • Drug Dilution: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at the optimal temperature and duration for the specific mycobacterial species.

  • MIC Determination: The MIC is read as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10][14]

Protocol:

  • Culture Preparation: A standardized inoculum of the test organism is prepared in a suitable broth.

  • Drug Exposure: this compound is added to the bacterial cultures at various multiples of its MIC.

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions and counting the colony-forming units (CFU).

  • Data Analysis: The change in log10 CFU/mL over time is plotted to determine the rate of killing. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[14]

Checkerboard Assay for Synergy Testing

This method is used to evaluate the interaction between two antimicrobial agents.[6][15]

cluster_checkerboard Checkerboard Assay Workflow DrugA_Dilutions Serial Dilutions of Drug A Plate_Preparation Combine in 96-well Plate DrugA_Dilutions->Plate_Preparation DrugB_Dilutions Serial Dilutions of Drug B DrugB_Dilutions->Plate_Preparation Inoculation_Incubation Inoculate with Bacteria & Incubate Plate_Preparation->Inoculation_Incubation MIC_Determination Determine MIC of Combination Inoculation_Incubation->MIC_Determination FIC_Calculation Calculate Fractional Inhibitory Concentration (FIC) Index MIC_Determination->FIC_Calculation

Figure 3: Workflow for the checkerboard assay.

Protocol:

  • Drug Dilutions: Twofold serial dilutions of this compound are prepared along the x-axis of a 96-well plate, and dilutions of the second drug are prepared along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.

  • Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

In Vivo Efficacy

This compound has demonstrated superior efficacy compared to bedaquiline in mouse models of tuberculosis.[8][16]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis

ParameterThis compoundBedaquilineReference
Reduction in Lung CFU (Wild-type M. tb) Significantly greater reduction-[8][16]
Reduction in Lung CFU (Rv0678 mutant M. tb) Significantly greater reduction-[8][16]
Emergence of Resistance Reduced emergence-[16]

Experimental Model:

  • Animal Model: BALB/c mice are commonly used.[17]

  • Infection: Mice are infected via aerosol with a high dose of M. tuberculosis.

  • Treatment: Treatment with this compound, bedaquiline, or combination regimens is initiated at a specified time post-infection and administered for a defined period.

  • Outcome Measurement: The primary endpoint is the bacterial load in the lungs, determined by CFU counts at different time points during and after treatment.

Safety Profile

A key advantage of this compound is its improved safety profile compared to bedaquiline. It exhibits weaker inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which is associated with a lower risk of cardiac arrhythmias.[6][7][10]

Table 4: hERG Channel Inhibition

CompoundIC₅₀ (µM)Reference
This compound 13[7]

Conclusion

This compound is a potent, next-generation diarylquinoline with a promising efficacy and safety profile for the treatment of tuberculosis and other mycobacterial infections. Its targeted mechanism of action, potent bactericidal activity against both drug-sensitive and resistant strains, and improved safety margin over existing therapies make it a strong candidate for further clinical development. The experimental protocols and data presented in this guide provide a valuable resource for researchers working to advance new treatments for these devastating diseases.

References

Preclinical Profile of Tbaj-587: A Next-Generation Diarylquinoline for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Tbaj-587 is a novel, next-generation diarylquinoline antibiotic currently in clinical development for the treatment of tuberculosis (TB).[1] It emerged from a lead optimization program designed to improve upon the first-in-class diarylquinoline, bedaquiline, by enhancing potency and improving the safety profile.[1][2] Preclinical data indicate that this compound possesses superior anti-mycobacterial activity and a potentially wider therapeutic window compared to its predecessor.[1][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and safety profile.

Mechanism of Action

This compound, like other diarylquinolines, targets the mycobacterial F1Fo-ATP synthase, a crucial enzyme for energy production within the bacterium.[4][5] Specifically, it binds to the c subunit of the ATP synthase, inhibiting its function and leading to a depletion of intracellular ATP.[4] This targeted mechanism is selective for mycobacterial ATP synthase, contributing to the drug's safety profile.[2][6] Spontaneous resistant mutations to this compound have been identified in the atpE gene, which encodes the c subunit of the F-ATP synthase, further confirming this as the primary target.[4]

cluster_membrane Mycobacterial Inner Membrane Tbaj587 This compound ATPsynthase F1Fo-ATP Synthase (c subunit) Tbaj587->ATPsynthase Inhibition ATP ATP ATPsynthase->ATP Synthesis ProtonMotiveForce Proton Motive Force ProtonMotiveForce->ATPsynthase Drives ADP ADP + Pi ADP->ATPsynthase BacterialDeath Bacterial Death ATP->BacterialDeath Depletion leads to

Caption: Mechanism of action of this compound.

In Vitro Activity

This compound has demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, as well as other non-tuberculous mycobacteria (NTM).

Table 1: In Vitro Activity of this compound against M. tuberculosis

StrainAssayMIC (µg/mL)Reference
H37RvMABA0.006[7]
H37RvLORA<0.02[7]
H37RvResazurin Microtiter Assay0.016 mg/L[4]
H37Rv (various carbon sources)Resazurin Microtiter Assay0.031-0.062[8]

Table 2: In Vitro Activity of this compound and its Metabolites against M. tuberculosis H37Rv

CompoundAverage MIC90 (µg/mL)Reference
This compound0.031-0.062[8]
M20.4-1.6[8]
M30.062-0.125[8]
M122.2-9[8]

Table 3: In Vitro Activity of this compound against NTM Reference Strains and Clinical Isolates of M. abscessus

OrganismNumber of StrainsMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
M. abscessus subsp. abscessus1180.008->160.060.25
M. abscessus subsp. massiliense760.008->160.030.12
M. avium1-0.015-
M. intracellulare1-0.015-
M. kansasii1-0.008-
M. fortuitum1-0.5-

Data for this table was extrapolated from a study on the activity of this compound against NTM.[9][10]

In Vivo Efficacy

Preclinical studies in mouse models of tuberculosis have demonstrated the potent in vivo efficacy of this compound, both as a monotherapy and in combination with other anti-TB agents.[3]

Table 4: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis (H37Rv)

Treatment RegimenDose (mg/kg)Mean Lung CFU (log10) Reduction vs. ControlReference
Bedaquiline25~2.5[3]
This compound25>4.0[3]
This compound50>4.0[3]
BPaL (Bedaquiline + Pretomanid + Linezolid)-~4.5[3]
S'PaL (this compound + Pretomanid + Linezolid)->6.0[3]

Table 5: In Vivo Efficacy of this compound against a Resistant Rv0678 Mutant in a Mouse Model

Treatment RegimenDose (mg/kg)Mean Lung CFU (log10) Reduction vs. ControlReference
Bedaquiline25~1.5[3]
This compound25~3.0[3]
BPaL-~3.5[3]
S'PaL-~5.0[3]

Safety Pharmacology

A key advantage of this compound is its improved safety profile concerning cardiotoxicity. Bedaquiline has been associated with QT prolongation due to its inhibition of the human ether-a-go-go-related gene (hERG) potassium channel.[4][7] this compound exhibits significantly weaker inhibition of the hERG channel.[4][9]

Table 6: hERG Channel Inhibition and Cytotoxicity of this compound

AssayCell LineIC50 (µM)Reference
hERG Channel Inhibition-13[7]
Cytotoxicity (MTS-PBS assay)Vero> 10 µg/mL[7]
Cytotoxicity (MTT assay)Vero> 10 µg/mL[7]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Assay

The minimum inhibitory concentrations (MICs) of this compound against Mycobacterium species were determined using the broth microdilution method in 96-well plates.

start Start prep_inoculum Prepare Mycobacterial Inoculum start->prep_inoculum inoculate Inoculate plates with mycobacterial suspension prep_inoculum->inoculate prep_plates Prepare 96-well plates with 2-fold serial dilutions of this compound prep_plates->inoculate incubate Incubate plates at 37°C inoculate->incubate read_results Read MICs visually or with a colorimetric indicator (e.g., Resazurin) incubate->read_results end End read_results->end

Caption: Workflow for broth microdilution assay.

Protocol:

  • A standardized inoculum of the mycobacterial strain is prepared in an appropriate broth medium (e.g., Middlebrook 7H9).

  • Two-fold serial dilutions of this compound are prepared in the 96-well plates.

  • The wells are inoculated with the mycobacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • The plates are incubated at 37°C for a specified period (e.g., 7-14 days for M. tuberculosis).

  • The MIC is determined as the lowest concentration of the drug that inhibits visible growth of the mycobacteria. A growth indicator, such as resazurin, can be added to aid in the determination of the endpoint.

In Vivo Efficacy: Mouse Model of Tuberculosis

The efficacy of this compound is evaluated in a murine model of chronic tuberculosis infection.

start Start infect_mice Infect mice with M. tuberculosis (e.g., H37Rv) via aerosol route start->infect_mice establish_infection Allow infection to establish (e.g., 4-6 weeks) infect_mice->establish_infection initiate_treatment Initiate daily oral treatment with This compound, Bedaquiline, or vehicle control establish_infection->initiate_treatment monitor_mice Monitor mice for signs of toxicity and body weight changes initiate_treatment->monitor_mice sacrifice_mice Sacrifice mice at defined endpoints (e.g., 4 and 8 weeks) monitor_mice->sacrifice_mice enumerate_cfu Homogenize lungs and plate serial dilutions on selective agar to enumerate CFU sacrifice_mice->enumerate_cfu end End enumerate_cfu->end

Caption: Workflow for in vivo efficacy testing.

Protocol:

  • BALB/c or other susceptible mouse strains are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • The infection is allowed to establish for several weeks to create a chronic infection state.

  • Mice are randomized into treatment groups and receive daily oral doses of this compound, a comparator drug (e.g., bedaquiline), or a vehicle control.

  • At specified time points during and after treatment, cohorts of mice are euthanized.

  • The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11) to determine the bacterial load (colony-forming units, CFU).

  • The efficacy of the treatment is determined by the reduction in CFU counts in the organs of treated mice compared to the untreated control group.

Conclusion

The preclinical data for this compound are highly promising, demonstrating potent bactericidal activity against a range of mycobacterial species, including drug-resistant strains.[3][4] Its superior in vivo efficacy and improved safety profile, particularly the reduced hERG liability compared to bedaquiline, position this compound as a strong candidate for inclusion in future, potentially shorter and safer, TB treatment regimens.[1][3][7] Further clinical investigation is warranted to fully elucidate its therapeutic potential. Phase 1 clinical trials for this compound were initiated in late 2020.[5]

References

The Potent Activity of TBAJ-587 Against Non-Tuberculous Mycobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-tuberculous mycobacteria (NTM) are a group of opportunistic pathogens that can cause a wide range of infections, particularly in individuals with underlying lung diseases or compromised immune systems. Treatment of NTM infections is often challenging due to their intrinsic resistance to many antibiotics. TBAJ-587, a novel diarylquinoline, has emerged as a promising candidate for the treatment of NTM infections, demonstrating potent activity against various NTM species, including the notoriously difficult-to-treat Mycobacterium abscessus. This technical guide provides an in-depth overview of the current knowledge on this compound's efficacy against NTM, its mechanism of action, and the key experimental methodologies used to evaluate its activity.

Core Efficacy Data

In Vitro Susceptibility

This compound has demonstrated significant in vitro activity against a range of NTM species. The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency, representing the lowest concentration that inhibits the visible growth of a microorganism. The susceptibility of various NTM reference strains and clinical isolates of M. abscessus to this compound has been determined using the broth microdilution assay.[1][2]

Mycobacterial StrainMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
M. abscessus subsp. abscessus (clinical isolates, n=123)0.002 - 0.50.0310.125
M. abscessus subsp. massiliense (clinical isolates, n=71)0.0039 - 0.250.0310.125
M. abscessus ATCC 199770.03125--
M. fortuitum ATCC 68410.0078--
M. kansasii ATCC 12478≤0.002--
M. avium ATCC 252910.016--
M. intracellulare ATCC 139500.0078--
M. smegmatis ATCC 700084>16--
Data compiled from studies evaluating the in vitro activity of this compound against NTM.[1][2]
Bactericidal Activity

Beyond inhibiting growth, the ability of an antibiotic to actively kill bacteria is a critical attribute. Time-kill kinetic assays have been employed to assess the bactericidal versus bacteriostatic nature of this compound against M. abscessus. These studies have shown that this compound exhibits bactericidal activity against M. abscessus.[1][3] At concentrations of 10 and 100 times its MIC, this compound demonstrated a significant reduction in the number of viable bacteria over time.[1]

Intracellular Activity

NTM, particularly M. abscessus, can survive and replicate within host macrophages, which provides a protective niche against the host immune system and some antibiotics. Therefore, the ability of a drug to penetrate host cells and exert its antimicrobial effect is crucial for therapeutic success. The intracellular activity of this compound has been evaluated in THP-1 macrophages infected with M. abscessus. These studies have demonstrated that this compound is effective at inhibiting the intracellular growth of M. abscessus.[1][3]

In Vivo Efficacy

Preclinical animal models are essential for evaluating the in vivo efficacy of new drug candidates. The activity of this compound has been assessed in an immunocompromised mouse model of M. abscessus lung infection.[1][2] In these studies, this compound was shown to significantly reduce the bacterial load in the lungs of infected mice, with an efficacy comparable to that of bedaquiline.[1][3]

Synergy with Other Anti-NTM Drugs

Combination therapy is the cornerstone of NTM treatment. Checkerboard assays have been used to investigate the interaction between this compound and other clinically important anti-NTM drugs. These studies have shown that this compound does not exhibit antagonism when combined with other anti-NTM agents, suggesting its potential for use in combination regimens.[1][4]

Mechanism of Action

This compound, like other diarylquinolines, targets the F-ATP synthase, a crucial enzyme in the bacterial energy production pathway. Specifically, it binds to the c subunit of the F-ATP synthase, disrupting the proton motive force and leading to a depletion of ATP, which is essential for bacterial survival.[1][3] This mechanism is distinct from that of many other antibiotics, making it a valuable tool against drug-resistant strains.

cluster_membrane Mycobacterial Inner Membrane cluster_drug_action Drug Action Proton Gradient Proton Gradient (H+) ATP_Synthase F-ATP Synthase (F1Fo) Proton Gradient->ATP_Synthase Drives rotation ATP ATP ATP_Synthase->ATP Synthesizes ADP_Pi ADP + Pi This compound This compound This compound->ATP_Synthase Inhibits c subunit cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Drug_Dilution Prepare serial dilutions of this compound in 96-well plates Inoculation Inoculate each well with the mycobacterial suspension Drug_Dilution->Inoculation Inoculum_Prep Prepare standardized mycobacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate plates at 30-37°C for 3-14 days Inoculation->Incubation Read_MIC Determine MIC as the lowest concentration with no visible growth Incubation->Read_MIC cluster_setup Setup cluster_sampling Sampling cluster_analysis Analysis Culture_Prep Prepare a log-phase mycobacterial culture Drug_Exposure Inoculate culture into broth with varying concentrations of this compound Culture_Prep->Drug_Exposure Time_Points Collect aliquots at specific time points (e.g., 0, 24, 48, 72h) Drug_Exposure->Time_Points Serial_Dilution Perform serial dilutions of the collected aliquots Time_Points->Serial_Dilution Plating Plate dilutions onto solid agar medium Serial_Dilution->Plating CFU_Count Count CFUs after incubation Plating->CFU_Count Plot_Data Plot log10 CFU/mL versus time CFU_Count->Plot_Data cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture and differentiate THP-1 monocytes into macrophages Infect_Cells Infect macrophages with M. abscessus (MOI 10:1) Cell_Culture->Infect_Cells Remove_Extracellular Wash to remove extracellular bacteria Infect_Cells->Remove_Extracellular Drug_Addition Add this compound at various concentrations Remove_Extracellular->Drug_Addition Incubation Incubate for 24-72 hours Drug_Addition->Incubation Lyse_Cells Lyse macrophages to release intracellular bacteria Incubation->Lyse_Cells Plate_Lysate Plate serial dilutions of the lysate Lyse_Cells->Plate_Lysate Count_CFU Count CFUs to determine intracellular survival Plate_Lysate->Count_CFU cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Immunosuppress Induce immunosuppression in mice (e.g., with cyclophosphamide) Infect_Mice Infect mice with M. abscessus via intranasal or aerosol route Immunosuppress->Infect_Mice Drug_Admin Administer this compound orally at a specific dose and frequency Infect_Mice->Drug_Admin Treatment_Period Treat for a defined period (e.g., 5-10 days) Drug_Admin->Treatment_Period Harvest_Lungs Harvest lungs at the end of treatment Treatment_Period->Harvest_Lungs Homogenize Homogenize lung tissue Harvest_Lungs->Homogenize Plate_Homogenate Plate serial dilutions of the homogenate Homogenize->Plate_Homogenate Count_CFU Count CFUs to determine bacterial load Plate_Homogenate->Count_CFU

References

Phase 1 Clinical Trial of Tbaj-587: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth analysis of the Phase 1 clinical trial results for Tbaj-587, a novel diarylquinoline antimicrobial agent in development for the treatment of tuberculosis (TB). The information presented is intended for researchers, scientists, and drug development professionals, offering a technical guide to the foundational clinical data, experimental protocols, and mechanism of action of this promising therapeutic candidate.

Executive Summary

The completed Phase 1 clinical trial (NCT04890535) of this compound, sponsored by the TB Alliance in collaboration with the European Regimen Accelerator for Tuberculosis (ERA4TB), has demonstrated a favorable safety and tolerability profile in healthy adult volunteers.[1] The study, a two-part, partially blinded, placebo-controlled trial, assessed single ascending doses (SAD), the effect of food, and multiple ascending doses (MAD). Key findings indicate that this compound is generally safe and well-tolerated with no identified safety signals.[2] Pharmacokinetic analyses revealed a long terminal half-life of approximately 16 weeks and a notable food effect, with a high-fat meal increasing exposure by two to three times.[2] These results support the continued development of this compound as a potential component of future, improved treatment regimens for tuberculosis.

Introduction to this compound

This compound is a next-generation diarylquinoline, a class of drugs that has shown significant promise in the fight against Mycobacterium tuberculosis. It shares its mechanism of action with bedaquiline, the first diarylquinoline approved for TB treatment, by directly inhibiting the mycobacterial ATP synthase.[3][4][5] This enzyme is crucial for the energy metabolism of the bacterium. Preclinical studies have suggested that this compound possesses more potent activity against M. tuberculosis and may have an improved safety and pharmacokinetic profile compared to bedaquiline.[3]

Mechanism of Action

This compound targets the F-ATP synthase in Mycobacterium tuberculosis, a critical enzyme in the bacterial energy production pathway. By inhibiting this enzyme, this compound disrupts the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to bacterial cell death.[4][5]

cluster_membrane Mycobacterial Inner Membrane ATP_Synthase F-ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Tbaj_587 This compound Tbaj_587->ATP_Synthase Inhibits Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Drives Bacterial_Cell_Death Bacterial Cell Death ATP_Production->Bacterial_Cell_Death Depletion leads to

Mechanism of Action of this compound.

Phase 1 Clinical Trial (NCT04890535) Design and Methodology

The first-in-human study of this compound was a randomized, placebo-controlled trial conducted in healthy adult volunteers in the Netherlands.[6][7] The trial was designed to evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of this compound.[8][9]

Study Design

The trial consisted of two parts:

  • Part 1: Single Ascending Dose (SAD) and Food Effect (FE): This part enrolled 92 healthy participants across six fasting SAD cohorts and one fed FE cohort.[2]

  • Part 2: Multiple Ascending Dose (MAD): This part consisted of three fed MAD cohorts.[2]

cluster_trial Phase 1 Trial Workflow cluster_part1 Part 1 cluster_part2 Part 2 Screening Screening of Healthy Volunteers SAD Single Ascending Dose (6 Fasting Cohorts) Screening->SAD Enrollment FE Food Effect (1 Fed Cohort) MAD Multiple Ascending Dose (3 Fed Cohorts) SAD->MAD Data Review and Dose Selection Follow_up Safety and PK Follow-up MAD->Follow_up

This compound Phase 1 Clinical Trial Workflow.
Key Experimental Protocols

  • Inclusion and Exclusion Criteria: Key inclusion criteria included healthy adult males and non-childbearing potential females aged 18-64 with a BMI between 18.5 and 32.0 kg/m ².[10] Exclusion criteria included pregnancy, lactation, positive drug/alcohol screens, and certain laboratory abnormalities.[10]

  • Pharmacokinetic Sampling and Analysis: Serial blood samples were collected to assess the pharmacokinetic profiles of this compound and its metabolites.[10] Population PK models were developed based on the data from the first-in-human study.[2]

  • Safety and Tolerability Assessments: Safety was monitored through physical examinations, vital signs, electrocardiograms (ECGs), Holter monitoring, and clinical laboratory tests.[10]

Phase 1 Clinical Trial Results

The Phase 1 study of this compound has been successfully completed, providing crucial data on its safety and pharmacokinetic profile.[1]

Safety and Tolerability

This compound was found to be generally safe and well-tolerated among healthy participants, with no safety signals identified.[2] The majority of adverse events reported were mild, and all resolved without intervention. No severe or serious adverse events were observed during the trial.[2]

Table 1: Summary of Safety Findings

Safety ParameterObservation
Serious Adverse Events None reported.[2]
Severe Adverse Events None reported.[2]
Most Common Adverse Events Mild and resolved spontaneously.[2]
Overall Conclusion Generally safe and well-tolerated.[2]
Pharmacokinetics

The pharmacokinetic analysis of this compound revealed several key characteristics that will inform future clinical development.

Table 2: Summary of Pharmacokinetic Parameters

Pharmacokinetic ParameterFinding
Terminal Half-Life Approximately 16 weeks.[2]
Food Effect Administration with a high-fat, high-calorie meal resulted in a 2- to 3-fold increase in exposure compared to the fasted state.[2]
Metabolites Population PK models were developed for this compound and its metabolites M2 and M3.[2]

Preclinical Data Synopsis

Preclinical investigations into this compound have consistently demonstrated its potential as a potent anti-tuberculosis agent.

In Vitro and In Vivo Efficacy
  • Potency: this compound has shown greater in vitro potency than bedaquiline, including against some resistant strains.[11]

  • Animal Models: In mouse models of tuberculosis, this compound demonstrated greater efficacy than bedaquiline, both as a monotherapy and in combination with other anti-TB drugs.[11] It also showed a reduction in the emergence of resistance.[11]

Conclusion and Future Directions

The successful completion of the Phase 1 clinical trial of this compound marks a significant milestone in the development of new and improved treatments for tuberculosis. The favorable safety and pharmacokinetic profile observed in this study, coupled with promising preclinical data, strongly supports its advancement into later-stage clinical development. The long half-life and the effect of food on absorption are important considerations for the design of future clinical trials and dosing regimens. Further studies will be crucial to evaluate the efficacy of this compound in patients with tuberculosis and to determine its optimal role in combination therapy. The ongoing collaboration through the ERA4TB platform will be instrumental in accelerating the development of this promising new drug candidate.[2]

References

Methodological & Application

Application Notes and Protocols for the Experimental Diarylquinoline Tbaj-587

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the novel anti-tuberculosis agent Tbaj-587. This document includes summaries of quantitative data, detailed methodologies for key experiments, and visualizations of its mechanism of action and experimental workflows.

This compound is a next-generation diarylquinoline, a class of drugs that targets the ATP synthase of Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[1][2] It is a promising candidate in the fight against drug-resistant tuberculosis, demonstrating potent activity against M. tb and a better safety profile than its predecessor, bedaquiline.[3][4]

Mechanism of Action

This compound exerts its bactericidal effect by directly inhibiting the F1F0-ATP synthase in Mycobacterium tuberculosis. Specifically, it binds to the c-subunit of the ATP synthase, disrupting the proton motive force and leading to a depletion of cellular ATP. This ultimately results in bacterial cell death.[5][6][7]

Tbaj_587_Mechanism_of_Action Tbaj587 This compound Mtb Mycobacterium tuberculosis Tbaj587->Mtb Enters ATPSynthase F1F0-ATP Synthase (c-subunit) Tbaj587->ATPSynthase Binds to and Inhibits Mtb->ATPSynthase Contains ProtonMotiveForce Proton Motive Force ATPSynthase->ProtonMotiveForce Utilizes ATP ATP Synthesis ATPSynthase->ATP Inhibition leads to disruption ProtonMotiveForce->ATP Drives CellDeath Bacterial Cell Death ATP->CellDeath Depletion leads to

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

AssayOrganismStrainMIC/IC50Reference
Microplate Alamar Blue Assay (MABA)M. tuberculosisH37RvMIC90: 0.006 µg/mL[8][9]
Low Oxygen Recovery Assay (LORA)M. tuberculosisH37RvMIC90: <0.02 µg/mL[8][9]
Broth MacrodilutionM. tuberculosisH37RvMIC: 0.016 µg/mL[10]
Broth MacrodilutionM. tuberculosisRv0678 mutantMIC: 0.0625 µg/mL[10]
hERG Channel InhibitionHuman-IC50: 13 µM[8]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis

Treatment GroupDosing (mg/kg)DurationChange in Lung CFU (log10)Reference
This compound Monotherapy251 month>1.5 log10 reduction compared to bedaquiline[4]
This compound Monotherapy501 month>1.5 log10 reduction compared to bedaquiline[4]
This compound + Pretomanid + Linezolid (SPaL)25 (this compound)2 monthsSignificantly more active than BPaL[4]
This compound + Pretomanid + Moxifloxacin + Pyrazinamide (SPaMZ)25 (this compound)1 monthSignificantly more active than BPaMZ[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the minimum concentration of this compound that inhibits the visible growth of M. tuberculosis.

Broth_Microdilution_Workflow start Start prep_tbaj Prepare serial dilutions of this compound in 7H9 broth start->prep_tbaj prep_inoculum Prepare M. tuberculosis inoculum (e.g., H37Rv) start->prep_inoculum inoculate Inoculate microplate wells with bacterial suspension prep_tbaj->inoculate prep_inoculum->inoculate incubate Incubate plates at 37°C inoculate->incubate add_indicator Add growth indicator (e.g., Resazurin) incubate->add_indicator read_results Read results visually or with a plate reader add_indicator->read_results end Determine MIC read_results->end

Caption: Workflow for MIC determination.

Materials:

  • This compound stock solution (in DMSO)

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • 96-well microtiter plates

  • Resazurin solution

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.001 to 1 µg/mL.

    • Include a drug-free control (broth only) and a positive control (a known anti-TB drug like rifampicin).

  • Prepare Inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.

  • Inoculation:

    • Add 100 µL of the diluted bacterial culture to each well of the microtiter plate containing the this compound dilutions.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents this color change.

Time-Kill Kinetic Assay

This assay determines the bactericidal or bacteriostatic activity of this compound over time.

Procedure:

  • Culture Preparation:

    • Prepare a mid-log phase culture of M. tuberculosis as described in the MIC protocol.

  • Drug Exposure:

    • Inoculate flasks containing 7H9 broth with the bacterial culture to a final density of ~10^6 CFU/mL.

    • Add this compound at various concentrations (e.g., 1x, 4x, and 10x the MIC). Include a drug-free control.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 7, and 14 days), withdraw aliquots from each flask.

    • Prepare serial dilutions of the aliquots and plate them on Middlebrook 7H11 agar plates.

  • Colony Counting:

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

Checkerboard Synergy Assay

This assay evaluates the interaction between this compound and other anti-tuberculosis drugs.

Procedure:

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and a second anti-TB drug (e.g., pretomanid, linezolid) along the y-axis.

  • Inoculation and Incubation:

    • Inoculate the plate with M. tuberculosis and incubate as described in the MIC protocol.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[11]

hERG Channel Inhibition Assay

This assay assesses the potential for this compound to cause cardiotoxicity by inhibiting the hERG potassium channel.

Procedure:

  • This assay is typically performed using automated patch-clamp systems with cell lines stably expressing the hERG channel (e.g., HEK293 cells).

  • Cell Preparation:

    • Culture hERG-expressing cells according to standard protocols.

  • Compound Application:

    • Apply a range of this compound concentrations to the cells.

  • Electrophysiological Recording:

    • Measure the hERG channel current in response to a voltage-clamp protocol before and after the application of this compound.

  • Data Analysis:

    • Calculate the percentage of hERG current inhibition for each concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the hERG current.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol evaluates the therapeutic efficacy of this compound in a BALB/c mouse model of chronic tuberculosis infection.

Mouse_Model_Workflow start Start infect Infect BALB/c mice with M. tuberculosis via aerosol start->infect establish_infection Allow infection to establish (e.g., 2-4 weeks) infect->establish_infection treat Administer this compound (and combination drugs) orally establish_infection->treat sacrifice Sacrifice mice at specified time points treat->sacrifice harvest_lungs Harvest lungs and homogenize sacrifice->harvest_lungs plate Plate serial dilutions of lung homogenates harvest_lungs->plate count_cfu Incubate and count CFU plate->count_cfu end Determine bacterial load count_cfu->end

Caption: Workflow for in vivo efficacy testing.

Procedure:

  • Infection:

    • Infect female BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv.

  • Treatment:

    • After a chronic infection is established (typically 2-4 weeks post-infection), begin treatment.

    • Administer this compound orally, once daily, at various doses (e.g., 12.5, 25, 50 mg/kg).

    • Include a vehicle control group and a positive control group (e.g., bedaquiline).

    • For combination studies, co-administer this compound with other anti-TB drugs.

  • Assessment of Bacterial Load:

    • At various time points during and after treatment, sacrifice groups of mice.

    • Aseptically remove the lungs, homogenize them, and plate serial dilutions onto 7H11 agar.

  • Data Analysis:

    • After 3-4 weeks of incubation, count the colonies to determine the bacterial load (CFU) in the lungs.

    • Compare the CFU counts between the different treatment groups and the control group to assess the efficacy of this compound.

Intracellular Macrophage Infection Assay

This assay determines the ability of this compound to kill M. tuberculosis residing within macrophages.

Procedure:

  • Macrophage Culture:

    • Culture a suitable macrophage cell line (e.g., THP-1) and differentiate them into macrophage-like cells.

  • Infection:

    • Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI).

    • Allow phagocytosis to occur, then wash the cells to remove extracellular bacteria.

  • Drug Treatment:

    • Add media containing various concentrations of this compound to the infected cells.

  • Assessment of Intracellular Survival:

    • At different time points post-infection, lyse the macrophages to release the intracellular bacteria.

    • Plate the lysate on 7H11 agar to determine the number of viable intracellular bacteria (CFU).

  • Data Analysis:

    • Compare the CFU counts from this compound-treated and untreated macrophages to determine the intracellular killing activity.

ATP Synthase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the activity of purified M. tuberculosis ATP synthase.

Procedure:

  • Enzyme Preparation:

    • Purify F1F0-ATP synthase from M. tuberculosis or a surrogate species like M. smegmatis.

  • Assay Reaction:

    • Set up a reaction mixture containing the purified ATP synthase, a substrate for ATP hydrolysis (ATP), and a detection system to measure the product (ADP or inorganic phosphate).

  • Inhibition Measurement:

    • Add varying concentrations of this compound to the reaction mixture.

    • Measure the rate of ATP hydrolysis in the presence and absence of the inhibitor.

  • Data Analysis:

    • Calculate the percentage of inhibition of ATP synthase activity at each this compound concentration.

    • Determine the IC50 value, the concentration of this compound required to inhibit 50% of the enzyme's activity.

Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in appropriate laboratory settings (e.g., BSL-3 for work with M. tuberculosis). It is recommended to consult the original research articles for more specific details and to optimize the protocols for your specific experimental conditions.

References

Application Notes and Protocols for Tbaj-587 in Mouse Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Tbaj-587, a novel diarylquinoline, in mouse models of tuberculosis (TB). The information is intended to guide researchers in designing and interpreting experiments involving this promising anti-TB drug candidate.

Introduction

This compound is a next-generation diarylquinoline, a class of antimycobacterial agents that act by inhibiting the ATP synthase of Mycobacterium tuberculosis.[1][2][3] It has demonstrated greater potency against M. tuberculosis and a potentially improved safety and pharmacokinetic profile compared to the first-in-class diarylquinoline, bedaquiline (BDQ).[1][4] Preclinical studies in mouse models of tuberculosis have shown that this compound has superior efficacy against both drug-susceptible and bedaquiline-resistant strains of M. tuberculosis.[4][5][6] This document summarizes the key findings and experimental methodologies from these studies.

Mechanism of Action

This compound, like other diarylquinolines, targets the c subunit of the F-ATP synthase in Mycobacterium tuberculosis.[7] This inhibition disrupts the proton motive force and depletes the intracellular ATP levels, ultimately leading to bacterial cell death.[7][8] This targeted mechanism is specific to mycobacteria, contributing to its favorable safety profile.

cluster_membrane Mycobacterial Inner Membrane cluster_fo Fo subunit (proton channel) atp_synthase F-ATP Synthase (Fo and F1 subunits) proton_out H+ atp_synthase->proton_out c_subunit c subunit c_subunit->atp_synthase atp_depletion ATP Depletion c_subunit->atp_depletion Disruption of proton motive force proton_in H+ proton_in->c_subunit Proton Translocation tbaj587 This compound tbaj587->c_subunit Inhibition cell_death Bacterial Cell Death atp_depletion->cell_death

Caption: Mechanism of action of this compound.

Efficacy of this compound in Mouse Models

This compound has demonstrated superior bactericidal activity compared to bedaquiline in chronically infected BALB/c mice. This increased efficacy is observed against both the wild-type H37Rv strain and a bedaquiline-resistant strain harboring a mutation in the Rv0678 gene.[5][6] The Rv0678 gene encodes a repressor of the MmpS5/MmpL5 efflux pump, and its mutation leads to increased efflux of bedaquiline.[4][5]

Quantitative Efficacy Data

The following tables summarize the reduction in bacterial load (log10 CFU) in the lungs of infected mice after treatment with this compound, both as a monotherapy and in combination with other anti-TB drugs.

Table 1: Efficacy of this compound Monotherapy against Wild-Type M. tuberculosis H37Rv

Treatment GroupDose (mg/kg)DurationMean Log10 CFU Reduction in LungsReference
Bedaquiline251 month>1.5 log10 less than this compound[5]
This compound251 month>1.5 log10 greater than BDQ[5]
This compound501 month>1.5 log10 greater than BDQ[5]

Table 2: Efficacy of this compound in Combination Therapy against Wild-Type M. tuberculosis H37Rv (1 Month)

Treatment RegimenMean Log10 CFU Reduction in LungsReference
BPaL (BDQ + Pretomanid + Linezolid)-[5]
SPaL (this compound [25 mg/kg] + Pretomanid + Linezolid)>1.5 log10 greater than BPaL[5]
BPaMZ (BDQ + Pretomanid + Moxifloxacin + Pyrazinamide)-[5]
SPaMZ (this compound [25 mg/kg] + Pretomanid + Moxifloxacin + Pyrazinamide)~1.5 log10 more than BPaMZ[6]

Table 3: Efficacy of this compound Monotherapy against Rv0678 Mutant M. tuberculosis

Treatment GroupDose (mg/kg)DurationMean Log10 CFU Reduction in LungsReference
Bedaquiline12.51 monthDose-dependent reduction[5]
Bedaquiline251 month0.56[5]
Bedaquiline501 monthDose-dependent reduction[5]
This compound251 month2.0[5]
This compound501 monthSignificantly more active than 25 mg/kg[5]

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for evaluating the efficacy of this compound in a mouse model of chronic tuberculosis.

Mouse Model of Chronic Tuberculosis Infection
  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.

  • Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (or a resistant strain) to achieve an initial implantation of approximately 100-200 bacilli in the lungs.

  • Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks, by which time a stable, high bacterial load is present in the lungs.

Drug Preparation and Administration
  • Drug Formulation: this compound and other drugs are typically formulated as a suspension in a vehicle such as 0.5% methylcellulose.

  • Route of Administration: Drugs are administered orally via gavage.

  • Dosing Schedule: Treatment is typically administered once daily, five days a week.

Assessment of Bacterial Burden
  • Euthanasia and Organ Harvest: At specified time points (e.g., after 1 or 2 months of treatment), mice are euthanized. The lungs are aseptically removed.

  • Homogenization: The lungs are homogenized in a suitable buffer (e.g., phosphate-buffered saline with 0.05% Tween 80).

  • Plating and Colony Forming Unit (CFU) Counting: Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar supplemented with oleic acid-albumin-dextrose-catalase (OADC). Plates are incubated at 37°C for 3-4 weeks, after which CFUs are counted to determine the bacterial load.

start Start: BALB/c Mice infection Aerosol Infection with M. tuberculosis start->infection chronic_phase Establishment of Chronic Infection (4-6 weeks) infection->chronic_phase treatment Initiate Daily Oral Treatment (e.g., this compound, BDQ, combinations) chronic_phase->treatment monitoring Monitor Mice (Weight, Clinical Signs) treatment->monitoring euthanasia Euthanasia at Pre-determined Timepoints monitoring->euthanasia harvest Aseptically Harvest Lungs euthanasia->harvest homogenize Homogenize Lungs harvest->homogenize plate Plate Serial Dilutions on 7H11 Agar homogenize->plate incubate Incubate at 37°C (3-4 weeks) plate->incubate count Count Colony Forming Units (CFU) incubate->count end End: Determine Bacterial Load count->end

Caption: In vivo efficacy testing workflow.

Pharmacokinetics

Preliminary studies suggest that this compound has a better pharmacokinetic profile than bedaquiline.[1] In a rabbit model, this compound was found to achieve bactericidal concentrations in caseum layers more rapidly than bedaquiline.[9] Modeling of plasma pharmacokinetic data predicted that a daily dose of 125 mg/kg in rabbits would achieve the target area under the curve for efficacy.[9]

Safety Profile

Preclinical studies indicate that this compound may have a larger safety margin than bedaquiline.[4][5] This is partly attributed to its lower lipophilicity and weaker inhibition of the hERG channel, which is associated with cardiac QT prolongation.[7][10]

Conclusion

This compound is a highly promising new drug candidate for the treatment of tuberculosis. Its superior efficacy against both drug-susceptible and resistant strains of M. tuberculosis, coupled with a potentially improved safety and pharmacokinetic profile, makes it a strong candidate for inclusion in future anti-TB regimens. The protocols and data presented here provide a foundation for further research and development of this important new agent.

References

Application Notes and Protocols for TBAJ-587 and Pretomanid Combination Therapy in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of infectious disease-related mortality worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb has critically undermined current treatment regimens, necessitating the development of novel therapeutic strategies. Combination therapy is a cornerstone of effective TB treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the emergence of drug resistance. This document provides detailed application notes and protocols for the investigational combination therapy of TBAJ-587 and pretomanid, two promising anti-tubercular agents with distinct mechanisms of action.

This compound is a next-generation diarylquinoline that, like its predecessor bedaquiline, targets the ATP synthase in M. tb, an essential enzyme for cellular energy production.[1][2] Preclinical studies suggest that this compound exhibits greater potency and a potentially improved safety profile compared to bedaquiline.[1] Pretomanid, a nitroimidazooxazine, is a prodrug that requires activation within the mycobacterial cell.[3][4] Once activated, it inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall, and also acts as a respiratory poison by releasing nitric oxide, rendering it effective against both replicating and non-replicating (dormant) bacteria.[4][5][6] The complementary mechanisms of action of this compound and pretomanid make their combination a compelling strategy for the treatment of drug-resistant TB.

These application notes and protocols are intended to guide researchers in the preclinical evaluation of this combination therapy, providing a framework for in vitro synergy studies and in vivo efficacy assessments in established mouse models of tuberculosis.

Data Presentation

In Vitro Activity of this compound and Pretomanid
CompoundM. tuberculosis StrainMIC (μg/mL)Reference
This compound H37Rv0.016[7]
H37Rv0.031 - 0.062[8]
Pretomanid H37RvNot explicitly stated in provided results
Lineage 11 (modal)[9]
Lineages 2, 3, 4, 70.125 (modal)[9]
Animal-adapted lineages0.03 (modal)[9]
In Vivo Efficacy of this compound and Pretomanid Containing Regimens in a Mouse Model of Tuberculosis
RegimenMouse StrainM. tb StrainTreatment DurationLung CFU log10 Reduction vs. Untreated ControlReference
This compound (25 mg/kg) + Pretomanid (100 mg/kg) + Linezolid (100 mg/kg)BALB/cH37Rv1 monthNot explicitly stated, but significantly more active than Pretomanid + Linezolid alone[10]
This compound (50 mg/kg) + Pretomanid (100 mg/kg) + Linezolid (100 mg/kg)BALB/cH37Rv1 monthNot explicitly stated, but significantly more active than Pretomanid + Linezolid alone[10]
This compound (25 mg/kg) + Pretomanid (100 mg/kg) + Moxifloxacin (100 mg/kg) + Pyrazinamide (150 mg/kg)BALB/cH37Rv1 month~4.5 log10 reduction[10]
Bedaquiline (25 mg/kg) + Pretomanid (100 mg/kg) + Moxifloxacin (100 mg/kg) + Pyrazinamide (150 mg/kg)BALB/cH37Rv1 month~3.0 log10 reduction[10]
This compound (25 mg/kg) + Pretomanid (100 mg/kg) + TBI-223 (100 mg/kg)BALB/cH37Rv4 weeksNot explicitly stated, but evaluated for bactericidal and sterilizing activity[11][12]

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This protocol outlines a checkerboard assay to determine the in vitro synergy of this compound and pretomanid against M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution (in DMSO)

  • Pretomanid stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% in sterile water)

  • Plate reader for absorbance or fluorescence measurement

Procedure:

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of this compound and pretomanid in 7H9 broth. The concentration range should span from well above to well below the expected Minimum Inhibitory Concentration (MIC) of each drug.

  • Set up the Checkerboard Plate:

    • In a 96-well plate, add 50 µL of 7H9 broth to all wells.

    • Along the x-axis, add 50 µL of each this compound dilution to the corresponding columns, creating a concentration gradient from left to right.

    • Along the y-axis, add 50 µL of each pretomanid dilution to the corresponding rows, creating a concentration gradient from top to bottom.

    • The final volume in each well containing the drug combination will be 100 µL.

    • Include wells with each drug alone (in duplicate) to determine the MIC of individual agents.

    • Include drug-free wells as a positive control for bacterial growth and sterile broth wells as a negative control.

  • Inoculum Preparation and Inoculation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture in 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the bacterial suspension to each well (except the negative control wells).

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Readout:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug(s) that prevents this color change.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Pretomanid = (MIC of Pretomanid in combination) / (MIC of Pretomanid alone)

    • Calculate the FIC Index (FICI) for the combination:

      • FICI = FIC of this compound + FIC of Pretomanid

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

In Vivo Efficacy Testing in a Mouse Model of Tuberculosis

This protocol describes a murine model of chronic tuberculosis infection to evaluate the in vivo efficacy of this compound and pretomanid combination therapy.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • M. tuberculosis strain (e.g., H37Rv)

  • Aerosol infection chamber

  • This compound formulation for oral gavage

  • Pretomanid formulation for oral gavage

  • Other drugs for combination regimens (e.g., linezolid, moxifloxacin, pyrazinamide) formulated for oral gavage

  • 7H11 selective agar plates

  • Stomacher or tissue homogenizer

Procedure:

  • Aerosol Infection:

    • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.

  • Establishment of Chronic Infection:

    • Allow the infection to establish for 4-6 weeks. At this point, the bacterial load in the lungs should reach a stable level of approximately 10^6 - 10^7 CFUs.

  • Treatment:

    • Randomly assign mice to treatment groups (n=5-10 per group), including:

      • Untreated control (vehicle)

      • This compound monotherapy

      • Pretomanid monotherapy

      • This compound + Pretomanid combination therapy

      • Other combination regimens as needed for comparison (e.g., including linezolid or other standard-of-care drugs)

    • Administer drugs daily by oral gavage for the desired treatment duration (e.g., 4 or 8 weeks).

  • Assessment of Bacterial Load:

    • At specified time points during and after treatment, euthanize a subset of mice from each group.

    • Aseptically remove the lungs and homogenize them in sterile saline.

    • Prepare serial dilutions of the lung homogenates and plate them on 7H11 selective agar.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per lung.

  • Data Analysis:

    • Convert the CFU counts to log10 values.

    • Compare the mean log10 CFU counts between the different treatment groups and the untreated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A statistically significant reduction in lung CFU in the combination therapy group compared to the monotherapy and control groups indicates in vivo efficacy.

Visualizations

Pretomanid_Activation_and_Mechanism_of_Action cluster_Mycobacterium Mycobacterium tuberculosis cluster_activation Activation Pathway cluster_effects Bactericidal Effects Pretomanid_ext Pretomanid (extracellular) Pretomanid_int Pretomanid (intracellular) Pretomanid_ext->Pretomanid_int Enters cell Reactive_Metabolite Reactive Metabolite Pretomanid_int->Reactive_Metabolite Activation by Ddn Nitric_Oxide Nitric Oxide (NO) Pretomanid_int->Nitric_Oxide Fgd1 Fgd1 F420_red F420H2 (reduced) Fgd1->F420_red Reduces F420_ox F420 (oxidized) F420_ox->Fgd1 Ddn Ddn (Nitroreductase) F420_red->Ddn Cofactor for Ddn->Pretomanid_int Activates Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis Reactive_Metabolite->Mycolic_Acid_Inhibition Respiratory_Poison Respiratory Poisoning Nitric_Oxide->Respiratory_Poison Cell_Wall_Damage Cell Wall Damage Mycolic_Acid_Inhibition->Cell_Wall_Damage Bacterial_Death Bacterial Death Cell_Wall_Damage->Bacterial_Death Respiratory_Poison->Bacterial_Death

Caption: Pretomanid's mechanism of action.

TBAJ587_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis cluster_ATP_Synthase ATP Synthase (F1Fo) TBAJ587 This compound Fo_subunit Fo subunit (c-ring) TBAJ587->Fo_subunit Binds to and inhibits ATP_Depletion ATP Depletion TBAJ587->ATP_Depletion ATP_Production ATP Production Fo_subunit->ATP_Production Rotation leads to Proton_Motive_Force Proton Motive Force Proton_Motive_Force->Fo_subunit Drives rotation of Bacterial_Death Bacterial Death ATP_Depletion->Bacterial_Death

Caption: this compound's mechanism of action.

Experimental_Workflow_In_Vivo cluster_Preparation Preparation cluster_Treatment Treatment Phase cluster_Analysis Analysis Infection Aerosol Infection of Mice (M. tuberculosis H37Rv) Establishment Establishment of Chronic Infection (4-6 weeks) Infection->Establishment Grouping Randomization into Treatment Groups Establishment->Grouping Dosing Daily Oral Gavage (4-8 weeks) Grouping->Dosing Euthanasia Euthanasia and Lung Harvest Dosing->Euthanasia Homogenization Lung Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating CFU_Counting CFU Enumeration Plating->CFU_Counting

Caption: In vivo efficacy testing workflow.

References

Application Notes and Protocols for Tbaj-587 in Macrophage Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tbaj-587 is a novel diarylquinoline, an analog of the anti-tuberculosis drug bedaquiline (BDQ), which has demonstrated potent activity against Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM) such as Mycobacterium abscessus.[1][2][3][4][5][6] As a next-generation diarylquinoline, this compound exhibits improved preclinical profiles, including higher potency and a potentially better safety margin compared to its predecessor.[5][7] Its primary mechanism of action is the inhibition of the mycobacterial F-ATP synthase c chain, a critical enzyme for cellular energy production, leading to bacterial death.[1][3][4][5][6][8] These application notes provide a comprehensive overview of the use of this compound in macrophage infection models, including its antimicrobial activity, putative effects on host cell signaling, and detailed protocols for experimental use.

Data Presentation

In Vitro Antimicrobial Activity of this compound

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various mycobacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis

StrainAssay MethodMIC (μg/mL)Reference
M. tuberculosis H37RvMABA0.006[9]
M. tuberculosis H37RvLORA<0.02[9]
M. tuberculosis H37RvResazurin microtiter assay0.031 - 0.062[10]

MABA: Microplate Alamar Blue Assay; LORA: Low-Oxygen-Recovery Assay

Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound against Mycobacterium abscessus

SpeciesMIC Range (μg/mL)MBC (μg/mL)Reference
M. abscessus0.0625 - 0.125>1[4]
M. massiliense0.0625 - 0.125>4[4]
Intracellular Activity of this compound in Macrophage Models

This compound has demonstrated significant efficacy in reducing the intracellular growth of mycobacteria within macrophages. Its activity is comparable to that of bedaquiline.[1][4][5]

Table 3: Intracellular Antimicrobial Activity of this compound against M. abscessus in THP-1 Macrophages

Treatment ConcentrationInhibition of Intracellular GrowthReference
1x, 2x, and 4x MICComparable to Bedaquiline[4]

Experimental Protocols

Protocol 1: Determination of Intracellular Antimicrobial Activity of this compound in a Macrophage Infection Model

This protocol outlines the steps to assess the efficacy of this compound against intracellular mycobacteria using the THP-1 human monocytic cell line.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterial strain of interest (e.g., M. abscessus)

  • Middlebrook 7H9 broth supplemented with OADC

  • This compound

  • Sterile water or 0.1% Triton X-100 in PBS for cell lysis

  • Middlebrook 7H10 agar plates

  • Sterile PBS

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • Seed THP-1 cells into 24-well plates at a density of 5 x 10^5 cells/well.

    • Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL and incubate for 24-48 hours.

    • After differentiation, wash the cells with fresh, pre-warmed RPMI-1640 medium to remove PMA and any non-adherent cells.

  • Bacterial Preparation:

    • Grow the mycobacterial strain in 7H9 broth to mid-log phase.

    • Wash the bacterial culture with sterile PBS and resuspend in RPMI-1640 medium without antibiotics.

    • To obtain a single-cell suspension, pass the bacterial suspension through a 27-gauge needle multiple times or use a brief sonication step.

    • Determine the bacterial concentration by measuring the optical density at 600 nm (OD600) and correlating it with previously established colony-forming unit (CFU) counts.

  • Macrophage Infection:

    • Infect the differentiated THP-1 macrophages with the mycobacterial suspension at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).

    • Incubate for 4 hours to allow for phagocytosis.

    • After the incubation period, wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

    • Add fresh RPMI-1640 medium containing amikacin (50-200 µg/mL) and incubate for 2 hours to kill any remaining extracellular bacteria.

    • Wash the cells again with PBS to remove the amikacin.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in RPMI-1640 medium at the desired concentrations (e.g., 1x, 2x, 4x MIC).

    • Add the this compound-containing medium to the infected macrophages. Include a drug-free control.

    • Incubate the plates for 24, 48, and 72 hours.

  • Quantification of Intracellular Bacteria:

    • At each time point, wash the cells with PBS.

    • Lyse the macrophages by adding sterile water or 0.1% Triton X-100 for 10-15 minutes.

    • Prepare serial dilutions of the cell lysates in sterile PBS.

    • Plate the dilutions on 7H10 agar plates.

    • Incubate the plates at 37°C for 7-14 days, or until colonies are visible.

    • Count the CFUs to determine the number of viable intracellular bacteria.

    • Calculate the percent inhibition of bacterial growth compared to the drug-free control.

Visualizations

Signaling Pathways and Experimental Workflows

G Experimental Workflow for Macrophage Infection Assay cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis A Culture and Differentiate THP-1 Cells with PMA C Infect Macrophages (MOI 10:1, 4h) A->C B Grow Mycobacteria to Mid-Log Phase B->C D Wash to Remove Extracellular Bacteria C->D E Treat with Amikacin (2h) D->E F Wash to Remove Amikacin E->F G Add this compound at Various Concentrations F->G H Incubate for 24, 48, 72 hours G->H I Lyse Macrophages H->I J Plate Lysates on 7H10 Agar I->J K Incubate and Count CFUs J->K L Determine Intracellular Bacterial Load K->L

Caption: Workflow for assessing the intracellular activity of this compound.

G Putative Signaling Pathway of this compound in Macrophages cluster_bacterial Bacterial Cell cluster_macrophage Macrophage Tbaj587_ext This compound ATP_synthase F-ATP Synthase (c subunit) Tbaj587_ext->ATP_synthase Inhibits Tbaj587_int This compound (intracellular) Tbaj587_ext->Tbaj587_int Enters cell ATP_depletion ATP Depletion ATP_synthase->ATP_depletion Leads to Bacterial_death Bacterial Death ATP_depletion->Bacterial_death TFEB Transcription Factor EB (TFEB) Tbaj587_int->TFEB Activates (putative) Autophagy Autophagy Tbaj587_int->Autophagy Induces (putative) Lysosomal_genes Lysosomal Gene Transcription TFEB->Lysosomal_genes Promotes Lysosome_biogenesis Lysosome Biogenesis & Activation Lysosomal_genes->Lysosome_biogenesis Phagosome_lysosome_fusion Phagosome-Lysosome Fusion Lysosome_biogenesis->Phagosome_lysosome_fusion Enhanced_killing Enhanced Intracellular Killing Autophagy->Enhanced_killing Phagosome_lysosome_fusion->Enhanced_killing Enhanced_killing->Bacterial_death Contributes to

Caption: Proposed dual action of this compound on bacteria and host macrophages.

Discussion

This compound demonstrates potent bactericidal activity against mycobacteria through the targeted inhibition of F-ATP synthase.[1][4] In macrophage infection models, its efficacy is comparable to bedaquiline in controlling intracellular bacterial growth.[1][4][5]

While the direct effects of this compound on host macrophages have not been extensively studied, research on its parent compound, bedaquiline, suggests a potential for host-directed therapeutic effects. Bedaquiline has been shown to reprogram macrophages into more potent bactericidal phagocytes by upregulating genes associated with lysosomal function.[1][2][3][11] This is linked to the activation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis and autophagy.[1][2][11] The activation of these pathways enhances phagosome-lysosome fusion and autophagy, leading to more efficient killing of intracellular bacteria.[1][2][11] It is plausible that this compound, as a close analog of bedaquiline, may exert similar immunomodulatory effects on host macrophages, contributing to its overall antimicrobial efficacy.

Conclusion

This compound is a promising new agent for the treatment of mycobacterial infections. Its potent direct antimicrobial activity, combined with a potential for enhancing host macrophage bactericidal functions, makes it a compelling candidate for further investigation. The protocols and data presented here provide a framework for researchers to explore the utility of this compound in macrophage-based infection models and to further elucidate its mechanisms of action.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Tbaj-587

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tbaj-587 is a next-generation diarylquinoline, an analog of the anti-tuberculosis drug bedaquiline (BDQ).[1] It has demonstrated potent activity against Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM) such as Mycobacterium abscessus.[2][3] Like bedaquiline, this compound's mechanism of action involves the direct inhibition of the mycobacterial F-ATP synthase, a critical enzyme for energy production in the bacterium.[2] This specific targeting leads to ATP depletion and subsequent bacterial cell death.[4] Compared to its predecessor, this compound exhibits higher potency, lower lipophilicity, and weaker inhibition of the human hERG channel, suggesting an improved safety profile.[1][2][3]

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against mycobacterial species using the broth microdilution method, which is the standard technique reported in the literature for this compound.[2][5]

Mechanism of Action: F-ATP Synthase Inhibition

This compound exerts its bactericidal effect by binding to the c-subunit of the F-ATP synthase enzyme in mycobacteria. This binding blocks the enzyme's proton channel, which disrupts the proton motive force required for ATP synthesis. The resulting depletion of intracellular ATP ultimately leads to bacterial cell death.[2][6][4]

cluster_membrane Mycobacterial Inner Membrane ATP_Synthase F-ATP Synthase F_o (Proton Channel) F_1 (Catalytic Unit) ATP_Synth ATP Synthesis ATP_Synthase:f1->ATP_Synth Catalyzes Proton_Gradient Proton Gradient (H+) Proton_Gradient->ATP_Synthase:f0 Blocked Tbaj587 This compound Tbaj587->ATP_Synthase:f0 Binds & Inhibits ATP_Depletion ATP Depletion ATP_Synth->ATP_Depletion Fails Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death

Caption: Mechanism of this compound targeting the mycobacterial F-ATP synthase.

Reported MIC Values for this compound

The following tables summarize the reported MIC values for this compound against various mycobacterial strains. These values are typically determined using the broth microdilution method.

Table 1: MIC of this compound against Mycobacterium tuberculosis

StrainMIC (mg/L)MIC (µg/mL)Reference
M. tuberculosis H37Rv0.0160.016[2][4]
M. tuberculosis H37Rv-0.031 - 0.062[7]
M. tuberculosis H37Rv-0.006 (MIC₉₀)[8]

Table 2: MIC of this compound against Nontuberculous Mycobacteria (NTM)

StrainMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
M. abscessus subsp. abscessus (clinical isolates)0.002 - 0.50.01560.0625[2]
M. abscessus subsp. massiliense (clinical isolates)0.0039 - 0.250.01560.0625[2]
M. abscessus ATCC 199770.03125--[2]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for determining the MIC of this compound against mycobacteria, adhering to established laboratory standards.

Principle

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9] The assay involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate, inoculating the wells with a standardized bacterial suspension, and incubating under appropriate conditions.[10][11] The MIC is determined as the lowest concentration of the compound that prevents visible growth.[12]

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, round-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette (100 µL)

  • Single-channel pipettes

  • Mycobacterial strain for testing (e.g., M. abscessus ATCC 19977)

  • Reference strain for quality control (e.g., S. aureus ATCC 29213)[13]

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Resazurin sodium salt solution (optional, for viability indication)

  • Incubator (37°C)

  • Plate reader (optional, for spectrophotometric reading)

Protocol Steps
  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.[11]

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Prepare a working stock solution by diluting the primary stock in CAMHB. The concentration should be 2x the highest concentration to be tested in the assay (e.g., if the highest test concentration is 64 µg/mL, prepare a 128 µg/mL working stock).[11]

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select several isolated colonies.[13]

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL.[11]

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.[11]

    • Add 100 µL of the 2x this compound working stock solution to the wells in Column 1. This results in the highest desired test concentration in a total volume of 200 µL.

    • Using a multichannel pipette, perform a 1:2 serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process across the plate to Column 10.

    • After mixing in Column 10, discard 100 µL to ensure all wells have a final volume of 100 µL before inoculation.[11]

    • Column 11 will serve as the growth control (no drug).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted bacterial inoculum to each well from Column 1 to Column 11. Do not add bacteria to Column 12.

    • The final volume in each well (1-11) is now 200 µL.

    • Seal the plate to prevent evaporation and contamination.

    • Incubate the plate at 37°C for the appropriate duration (e.g., 18-24 hours for rapidly growing mycobacteria; may be longer for slow-growing species).[9]

  • Reading and Interpreting Results:

    • After incubation, examine the plate for bacterial growth. The sterility control (Column 12) should be clear, and the growth control (Column 11) should show distinct turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[12]

    • (Optional) If using a viability indicator like Resazurin, add it to each well and incubate further. A color change (e.g., blue to pink) indicates viable bacteria. The MIC is the lowest concentration where the original color is retained.

A 1. Prepare this compound Stock (Dissolve in DMSO, then dilute in broth) C 3. Perform Serial Dilution (Add 100µL broth to plate, then serially dilute drug from Col 1 to 10) A->C B 2. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland, then dilute) D 4. Inoculate Plate (Add 100µL inoculum to Col 1-11) B->D C->D E 5. Incubate Plate (e.g., 37°C for 24 hours) D->E F 6. Read MIC (Lowest concentration with no visible growth) E->F

Caption: Experimental workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols for the Pharmacokinetics of Tbaj-587 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the currently available data on the pharmacokinetics of Tbaj-587 in various animal models. The accompanying protocols offer detailed methodologies for key experiments to assess the pharmacokinetic profile of this novel anti-tuberculosis agent.

Introduction to this compound

This compound is a next-generation diarylquinoline, a class of potent anti-tuberculosis agents. It exhibits its bactericidal effect through the direct inhibition of the Mycobacterium tuberculosis ATP synthase, an enzyme crucial for the pathogen's energy metabolism.[1][2] Preclinical studies have suggested that this compound possesses a more favorable safety and pharmacokinetic profile compared to the first-in-class diarylquinoline, bedaquiline.[1]

Data Presentation: Pharmacokinetics of this compound in Animal Models

The following tables summarize the available quantitative pharmacokinetic data for this compound in mice and rabbits. Data for other non-rodent species such as dogs is limited in the public domain.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg, oral)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Reference
20Not ReportedNot Reported1.72*Not ReportedMentioned in a comparative study
25Not ReportedNot ReportedTarget of 15Not Reported[3]
50Not ReportedNot ReportedNot ReportedNot Reported[4]

Note: AUC reported as mg-h/liter, which is equivalent to µg·h/mL. The original source for this specific value was not fully retrievable in the provided search results.

Table 2: Pharmacokinetic Parameters of this compound in Rabbits

Dose (oral)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Reference
125 mg/kgNot ReportedNot ReportedNot ReportedNot Reported[3]
300 mg (flat dose)Not ReportedNot ReportedNot ReportedNot Reported[3]

Note: The available literature frequently mentions these dosage regimens but does not consistently provide a full profile of pharmacokinetic parameters (Cmax, Tmax, half-life) in a consolidated format.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the pharmacokinetic profile of novel compounds like this compound in animal models.

Protocol 1: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound after a single oral dose in mice.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male or female BALB/c mice (6-8 weeks old)

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)

  • Centrifuge

  • Pipettes and tips

  • -80°C freezer

Procedure:

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Animal Dosing:

    • Fast the mice overnight (approximately 12 hours) with free access to water.

    • Weigh each mouse to determine the exact volume of the dose suspension to be administered.

    • Administer a single oral dose of this compound using a gavage needle. Record the time of dosing.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like saphenous vein or submandibular bleeding.

    • Place the collected blood into pre-chilled microcentrifuge tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer it to clean, labeled tubes.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis software.

Protocol 2: Bioanalytical Method for this compound in Plasma using LC-MS/MS

Objective: To accurately quantify the concentration of this compound in plasma samples.

Materials:

  • This compound reference standard

  • Internal standard (IS), structurally similar to this compound if available

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Ultrapure water

  • Plasma samples from the pharmacokinetic study

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound and the IS in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare calibration standards and QC samples by spiking known concentrations of this compound into blank mouse plasma.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometric Detection:

      • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

      • Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

    • Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown plasma samples.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for a pharmacokinetic study.

cluster_0 Mycobacterium tuberculosis Tbaj587 This compound ATPSynthase ATP Synthase Tbaj587->ATPSynthase Inhibition ATP ATP Production BacterialDeath Bacterial Cell Death ATPSynthase->BacterialDeath Depletion Leads to

Caption: Mechanism of action of this compound.

DosePrep Dose Preparation AnimalDosing Animal Dosing (Oral Gavage) DosePrep->AnimalDosing BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep LCMS LC-MS/MS Analysis PlasmaPrep->LCMS PKAnalysis Pharmacokinetic Data Analysis LCMS->PKAnalysis

Caption: Experimental workflow for a pharmacokinetic study.

References

Application Notes and Protocols for the Asymmetric Synthesis of Tbaj-587

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tbaj-587 is a promising diarylquinoline-based antituberculosis drug candidate that has entered phase I clinical trials.[1][2] As an analog of bedaquiline, this compound exhibits potent activity against Mycobacterium tuberculosis with an improved pharmacokinetic and toxicity profile.[1][3] The core structure of this compound features vicinal stereocenters, including a chiral tertiary alcohol, the precise synthesis of which has been a significant challenge.[1][4] Previously reported synthetic methods resulted in an isomeric mixture with low yield and poor reproducibility.[1][4] This document outlines the first reported asymmetric synthesis of this compound, employing a synergistic Li/Li bimetallic system, which offers high yield and moderate enantioselectivity.[1]

Data Presentation

The following table summarizes and compares the quantitative data from the previously reported racemic synthesis and the novel asymmetric synthesis of this compound.

ParameterPrevious Synthesis[1][4]Asymmetric Synthesis (Initial)[1]Asymmetric Synthesis (After Recrystallization)[1][3]
Yield 52%90%35% (total from gram-scale)
Enantiomeric Ratio (er) Not enantioselective80:2099.9:0.1
Reproducibility PoorNot explicitly stated, but methodology suggests it is robustNot explicitly stated, but methodology suggests it is robust

Experimental Protocols

The following protocol details the key asymmetric nucleophilic addition reaction for the synthesis of this compound using a synergistic Li/Li bimetallic system.

Materials:

  • Quinoline starting material (1)

  • Aryl ketone starting material (2)

  • Toluene (dry)

  • Lithium diisopropylamide (LDA) (2.0 M in THF/n-heptane/ethylbenzene)

  • Chiral ligand (L4)

  • n-Butyllithium (nBuLi) (1.6 M in hexane)

  • Diisopropylamine (iPr2NH)

Procedure:

  • To a solution of the quinoline starting material (1) (0.2 mmol) and the aryl ketone (2) (0.24 mmol) in dry toluene (4 mL), add LDA (0.24 mmol).

  • In a separate flask, prepare the lithium salt of the chiral ligand L2 by adding nBuLi (0.24 mmol) to a solution of L2.

  • Add the chiral ligand L1 (0.30 mmol) and the in-situ generated lithium salt of L2 to the reaction mixture.

  • The reaction is stirred and monitored for completion.

  • Upon completion, the reaction is quenched, and the product is extracted.

  • The crude product is then purified. For the gram-scale synthesis, a simple recrystallization process was employed to obtain the product with high enantiomeric purity.[1]

Gram-Scale Synthesis and Purification:

A gram-scale reaction can be performed, and upon completion, precipitation of solids is observed.[1] The enantiomeric ratio (er) of the product in the solution was found to be 99.9:0.1, while the er in the solid was 60:40.[1] The solid is filtered, and the filtrate is evaporated to yield this compound with 99.9:0.1 er.[1] The remaining solid can be further resolved by chiral HPLC to provide more of the desired enantiomer.[1]

Mandatory Visualization

.dot

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reagents Key Reagents cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start_quinoline Quinoline (1) reaction_step Synergistic Li/Li Bimetallic Asymmetric Addition start_quinoline->reaction_step start_ketone Aryl Ketone (2) start_ketone->reaction_step reagent_lda LDA reagent_lda->reaction_step reagent_ligand Chiral Ligand (L4) reagent_ligand->reaction_step reagent_nBuLi nBuLi reagent_nBuLi->reaction_step purification_step Recrystallization reaction_step->purification_step Crude Product (er 80:20) final_product This compound (er > 99:1) purification_step->final_product

Caption: Workflow for the asymmetric synthesis of this compound.

.dot

Proposed_Catalytic_Cycle cluster_activation Reactant Activation cluster_reaction Key Reaction cluster_product Product Formation quinoline Quinoline (1) deprotonated_quinoline Deprotonated Quinoline quinoline->deprotonated_quinoline + LDA lda1 LDA lda1->deprotonated_quinoline ipr2nh iPr2NH complex8 Complex 8 deprotonated_quinoline->complex8 + Ligand (L4) + Li+ complex9 Complex 9 ipr2nh->complex9 ligand Ligand (L4) ligand->complex8 intermediate10 Intermediate 10 complex8->intermediate10 ketone Aryl Ketone (2) ketone->complex9 + Excess LDA + iPr2NH lda2 Excess LDA lda2->complex9 complex9->intermediate10 product This compound intermediate10->product Product Release

Caption: Proposed mechanism for the Li/Li bimetallic system.

References

Troubleshooting & Optimization

Tbaj-587 Resistance Mechanisms: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tbaj-587. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a higher-than-expected Minimum Inhibitory Concentration (MIC) for this compound against our Mycobacterium tuberculosis strain. What are the potential causes?

A1: An elevated MIC for this compound can primarily be attributed to two well-documented resistance mechanisms. It is crucial to investigate both possibilities:

  • Target-based mutations: The primary target of this compound is the F-ATP synthase, specifically the 'c' subunit encoded by the atpE gene.[1][2] Missense mutations in this gene can significantly reduce the binding affinity of this compound, leading to a notable increase in the MIC.[2]

  • Efflux pump overexpression: Upregulation of the MmpS5-MmpL5 efflux pump can actively transport this compound out of the bacterial cell, thereby lowering its intracellular concentration and efficacy.[3] This is often caused by mutations in the Rv0678 gene, which encodes a transcriptional repressor of this efflux system.[4][5]

Troubleshooting Steps:

  • Sequence the atpE and Rv0678 genes: This is the most direct way to identify resistance-conferring mutations. Refer to the detailed sequencing protocols provided in this guide.

  • Perform a comparative MIC assay with Bedaquiline (BDQ): As this compound and BDQ share a similar mechanism of action, cross-resistance is common.[2] A concurrent increase in the MICs of both drugs can point towards a shared resistance mechanism.

  • Conduct an efflux pump inhibitor assay: Use a known efflux pump inhibitor, such as verapamil or reserpine, in your MIC assay. A significant reduction in the this compound MIC in the presence of an inhibitor strongly suggests the involvement of an efflux mechanism.

Q2: We have identified a mutation in the Rv0678 gene. Does this automatically confer high-level resistance to this compound?

A2: Not necessarily. Mutations in Rv0678 are typically associated with a modest increase in the MIC of this compound (often in the range of a 2 to 8-fold shift).[6] While this can compromise the efficacy of the drug, it is generally considered a lower level of resistance compared to that conferred by atpE mutations. However, the presence of an Rv0678 mutation is a significant finding and indicates a potential for treatment failure, especially if not addressed with appropriate combination therapies. It is important to note that this compound has shown greater potency than bedaquiline against strains with Rv0678 mutations.[4][7]

Q3: Can resistance to this compound emerge during the course of an experiment or treatment?

A3: Yes, the emergence of resistance to this compound, and diarylquinolines in general, has been observed both in vitro and in preclinical models.[3][7] Spontaneous mutations in the atpE or Rv0678 genes can arise, leading to the selection of a resistant subpopulation. To mitigate this, it is recommended to:

  • Use an appropriate concentration of this compound in your experiments.

  • Consider using this compound in combination with other anti-tubercular agents to reduce the likelihood of selecting for resistant mutants.[8]

  • Regularly monitor the MIC of your strains throughout long-term experiments.

Q4: We are struggling to amplify the atpE gene for sequencing. What could be the issue?

A4: Difficulties in PCR amplification of the atpE gene can be due to several factors:

  • GC-rich content: Mycobacterial DNA is known for its high GC content, which can make PCR challenging. The use of a high-fidelity polymerase with a GC-enhancer solution is recommended.

  • Primer design: Ensure your primers are specific to the atpE gene of your mycobacterial species and have an appropriate melting temperature. Refer to the suggested primer sequences in the experimental protocols section.

  • DNA quality: Poor quality of the extracted genomic DNA can inhibit PCR. Ensure your DNA is free of contaminants and has a high purity ratio (A260/280 of ~1.8).

If issues persist, consider optimizing the annealing temperature and extension time of your PCR protocol.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and Bedaquiline (BDQ) against various Mycobacterium strains, including those with known resistance mutations.

StrainRelevant GenotypeThis compound MIC (µg/mL)Bedaquiline (BDQ) MIC (µg/mL)Reference
M. tuberculosis H37RvWild-type0.006 - <0.020.03 - 0.06[9][10]
M. abscessus ATCC 19977Wild-type0.0150.03[2]
M. abscessus Mutant 1atpE missense mutation>8>8[2]
M. abscessus Mutant 2atpE missense mutation>8>8[2]
M. tuberculosisRv0678 mutantHigher than wild-type (2-8x shift)Higher than wild-type (2-8x shift)[6]

Key Experimental Protocols

Protocol for Identification of atpE and Rv0678 Mutations by PCR and Sanger Sequencing

Objective: To amplify and sequence the atpE and Rv0678 genes to identify potential resistance-conferring mutations.

Materials:

  • Genomic DNA extracted from the mycobacterial strain of interest

  • High-fidelity DNA polymerase with GC-enhancer solution

  • PCR primers for atpE and Rv0678 (see table below)

  • dNTPs

  • PCR-grade water

  • Thermocycler

  • Agarose gel electrophoresis system

  • DNA purification kit for PCR products

  • Sanger sequencing service

Primer Sequences:

GenePrimer NameSequence (5' to 3')Reference
atpE (M. abscessus)atpE-ForwardTGATCGCGATGTTCCCCGCA[2]
atpE (M. abscessus)atpE-ReverseCGGTGAATTGCTCAGCGGCG[2]
Rv0678 (M. tuberculosis)Rv0678-FSequence to be designed based on M. tuberculosis H37Rv genomeN/A
Rv0678 (M. tuberculosis)Rv0678-RSequence to be designed based on M. tuberculosis H37Rv genomeN/A

Note: Specific primers for Rv0678 in M. tuberculosis should be designed using a primer design tool based on the reference strain sequence (e.g., H37Rv). The provided atpE primers are for M. abscessus and may need to be adapted for other mycobacterial species.

Procedure:

  • Prepare the PCR reaction mix: In a sterile PCR tube, combine the following components:

    • Genomic DNA (10-100 ng)

    • Forward Primer (10 µM) - 1 µL

    • Reverse Primer (10 µM) - 1 µL

    • dNTP mix (10 mM) - 1 µL

    • High-fidelity polymerase buffer (5x) - 10 µL

    • GC-enhancer solution (if provided) - 10 µL

    • High-fidelity DNA polymerase - 1 µL

    • PCR-grade water to a final volume of 50 µL

  • Perform PCR amplification: Use the following thermocycler conditions (optimization may be required):

    • Initial denaturation: 98°C for 3 minutes

    • 35 cycles of:

      • Denaturation: 98°C for 30 seconds

      • Annealing: 60-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute/kb of amplicon length

    • Final extension: 72°C for 10 minutes

  • Verify amplification: Run 5 µL of the PCR product on a 1% agarose gel to confirm the presence of a band of the expected size.

  • Purify the PCR product: Use a commercial PCR purification kit to remove primers and dNTPs from the remaining 45 µL of the PCR product.

  • Sanger Sequencing: Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.

  • Analyze the sequence: Align the obtained sequence with the wild-type reference sequence of the respective gene to identify any mutations.

Protocol for Presumptive Identification of Efflux Pump Activity (Ethidium Bromide-Agar Cartwheel Method)

Objective: To qualitatively assess the potential for efflux pump-mediated resistance in a bacterial strain. This method is a screening tool and should be followed by more quantitative assays.

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Ethidium Bromide (EtBr) stock solution

  • Mycobacterial cultures to be tested

  • Control strain with known low efflux activity (e.g., a susceptible laboratory strain)

  • UV transilluminator

Procedure:

  • Prepare EtBr-agar plates: Prepare TSA plates containing varying concentrations of EtBr (e.g., 0.0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Allow the plates to solidify.

  • Inoculate the plates: Using a sterile cotton swab, inoculate the test and control strains onto the EtBr-agar plates in a radial or "cartwheel" pattern. Ensure each plate has both the test and control strains for direct comparison.

  • Incubate: Incubate the plates at the optimal growth temperature for the mycobacterial species until visible growth is observed.

  • Visualize fluorescence: View the plates under a UV transilluminator.

  • Interpret the results: Bacteria with active efflux pumps will extrude the EtBr, resulting in lower intracellular accumulation and therefore, less fluorescence compared to the control strain. The higher the concentration of EtBr required to produce fluorescence in the test strain, the greater its presumptive efflux capacity.[11][12]

Visualizations

Tbaj_587_Mechanism_of_Action cluster_membrane Mycobacterial Cell Membrane Tbaj-587_ext This compound (extracellular) Tbaj-587_int This compound (intracellular) Tbaj-587_ext->Tbaj-587_int Diffusion Tbaj-587_int->Tbaj-587_ext Efflux ATP_Synthase F-ATP Synthase (atpE subunit) Tbaj-587_int->ATP_Synthase Inhibition ATP ATP ATP_Synthase->ATP Synthesis MmpL5_S5 MmpL5/S5 Efflux Pump MmpL5_S5->Tbaj-587_ext

Caption: Mechanism of action and resistance pathways for this compound.

Resistance_Troubleshooting_Workflow Start High this compound MIC Observed Sequencing Sequence atpE and Rv0678 genes Start->Sequencing Efflux_Assay Perform Efflux Pump Inhibitor Assay Start->Efflux_Assay Mutation_Found Mutation Identified? Sequencing->Mutation_Found Efflux_Positive MIC Reduced with Inhibitor? Efflux_Assay->Efflux_Positive atpE_Mutation atpE Mutation: Target-based Resistance Mutation_Found->atpE_Mutation Yes (atpE) Rv0678_Mutation Rv0678 Mutation: Likely Efflux Upregulation Mutation_Found->Rv0678_Mutation Yes (Rv0678) No_Mutation No Mutation Found Mutation_Found->No_Mutation No Efflux_Mechanism Efflux-mediated Resistance Confirmed Efflux_Positive->Efflux_Mechanism Yes No_Efflux Efflux Not Indicated Efflux_Positive->No_Efflux No Other_Mechanism Consider Other/Novel Resistance Mechanisms No_Mutation->Other_Mechanism No_Efflux->Other_Mechanism

Caption: Troubleshooting workflow for investigating this compound resistance.

References

Technical Support Center: Spontaneous Resistance Mutations to Tbaj-587

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding spontaneous resistance mutations to Tbaj-587.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the primary mechanism of resistance?

A1: this compound is a novel diarylquinoline that, like bedaquiline (BDQ), targets the c subunit of the F-ATP synthase in Mycobacterium tuberculosis and other mycobacteria.[1][2] This inhibition disrupts the proton-motive force and depletes cellular ATP, leading to bacterial death. The primary mechanism of spontaneous resistance to this compound is the acquisition of mutations in the atpE gene, which encodes the c subunit of the F-ATP synthase.[1]

Q2: What are the specific mutations in the atpE gene that confer resistance to this compound?

A2: Studies in Mycobacterium abscessus have identified specific missense mutations in the atpE gene that lead to high-level resistance to this compound. The most commonly reported mutations are D29A (aspartic acid to alanine at position 29) and E62D (glutamic acid to aspartic acid at position 62). These mutations can result in a greater than 512-fold increase in the Minimum Inhibitory Concentration (MIC) of this compound.[1]

Q3: Is there cross-resistance between this compound and bedaquiline?

A3: Yes, mutations in the atpE gene that confer resistance to this compound also result in cross-resistance to bedaquiline (BDQ).[1]

Q4: What is the role of Rv0678 mutations in this compound resistance?

A4: Mutations in the Rv0678 gene, which encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump, are a known mechanism of low-level resistance to bedaquiline. These mutations lead to the overexpression of the efflux pump, which can expel the drug from the bacterial cell. While these mutations cause a relatively small increase in the MIC of bedaquiline (2 to 8-fold), this compound has been shown to have greater efficacy than bedaquiline against M. tuberculosis strains with Rv0678 mutations.[3][4]

Q5: What is the frequency of spontaneous resistance to this compound?

A5: The frequency of spontaneous resistance mutations to this compound in M. abscessus has been reported to be approximately 1.4 × 10-8 colony-forming units (CFU).[1]

Troubleshooting Guides

Guide 1: Investigating Spontaneous Resistance to this compound

This guide outlines the experimental workflow for selecting and characterizing spontaneous this compound resistant mutants.

G cluster_0 Experimental Workflow prep Prepare Mycobacterial Culture plate Plate on this compound Containing Agar prep->plate Inoculate incubate Incubate Plates plate->incubate select Select Resistant Colonies incubate->select Observe for growth confirm Confirm Resistance (MIC Testing) select->confirm sequence Sequence atpE and Rv0678 Genes confirm->sequence Genotypic Analysis

Caption: Experimental workflow for this compound resistance studies.

Problem: No resistant colonies are observed on selective agar plates.

  • Possible Cause 1: Incorrect concentration of this compound.

    • Solution: Ensure the concentration of this compound in the agar is appropriate for selecting mutants. A concentration of 1.25 mg/L has been successfully used for selecting resistant M. abscessus mutants.[1] The optimal concentration may vary depending on the mycobacterial species and strain. It is recommended to use a concentration that is 2-4 times the MIC of the wild-type strain.

  • Possible Cause 2: Insufficient number of cells plated.

    • Solution: The frequency of spontaneous resistance is low (approx. 1.4 × 10-8).[1] Ensure a high-density inoculum is used. Plate at least 108 to 109 CFU per plate to increase the probability of isolating resistant mutants.

  • Possible Cause 3: Inadequate incubation time.

    • Solution: Mycobacteria are slow-growing organisms. Ensure plates are incubated for a sufficient period. For M. abscessus, incubation for 5-7 days at 37°C is typically required. For M. tuberculosis, incubation can take 3-4 weeks.

Problem: Sequencing of atpE or Rv0678 genes fails or yields poor-quality data.

  • Possible Cause 1: High GC content of mycobacterial DNA.

    • Solution: The high GC content of mycobacterial genomes can interfere with PCR amplification and sequencing.

      • PCR Optimization: Use a high-fidelity DNA polymerase with proofreading activity. Incorporate PCR enhancers such as DMSO (3-5%) or betaine into the PCR mix to improve denaturation of the DNA template.[5] A 2-step PCR protocol with higher annealing and extension temperatures may also be beneficial.[6][7]

      • Primer Design: Design primers with a higher melting temperature (Tm) to ensure efficient annealing.

  • Possible Cause 2: Ambiguous sequencing results (e.g., double peaks in Sanger sequencing chromatograms).

    • Solution: Double peaks may indicate a mixed population of cells (a mixture of wild-type and mutant alleles) or contamination.

      • Re-streak for single colonies: Before preparing genomic DNA for sequencing, ensure you are starting from a pure, single colony by re-streaking the resistant isolate on a fresh agar plate.

      • Check for contamination: Review laboratory procedures to minimize the risk of cross-contamination between samples.

Data Presentation

Table 1: Comparative MICs of this compound and Bedaquiline Against Wild-Type and Mutant M. tuberculosis Strains

StrainGenotypeThis compound MIC (µg/mL)Bedaquiline MIC (µg/mL)Fold Increase (this compound)Fold Increase (Bedaquiline)
H37RvWild-type0.0160.0625--
-Rv0678 mutant0.06250.548

Data sourced from a study using the broth macrodilution method in 7H9 media.[1]

Table 2: MIC of this compound Against M. abscessus with atpE Mutations

StrainGenotypeThis compound MIC (µg/mL)Fold Increase
Wild-typeWild-type atpE<0.002 - 0.5-
Resistant MutantatpE D29A or E62D>16>512

Data based on spontaneous resistant mutants selected on 7H10+OADC agar plates containing 1.25 mg/L this compound.[1]

Experimental Protocols

Protocol 1: Spontaneous Resistant Mutation Assay

This protocol is adapted from methodologies used for selecting mycobacterial mutants resistant to various drugs.[8]

  • Culture Preparation: Grow the mycobacterial strain of interest in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

  • Cell Counting: Determine the concentration of viable cells (CFU/mL) by plating serial dilutions on drug-free agar plates (e.g., Middlebrook 7H10 agar supplemented with OADC).

  • Selection of Mutants:

    • Concentrate a large volume of the liquid culture by centrifugation.

    • Resuspend the cell pellet in a small volume of fresh medium.

    • Plate a high density of cells (at least 108-109 CFU) onto Middlebrook 7H10 agar plates containing a selective concentration of this compound (e.g., 1.25 mg/L for M. abscessus).[1]

  • Incubation: Incubate the plates at the optimal temperature for the specific mycobacterial species (e.g., 37°C). The incubation time will vary depending on the growth rate of the species (e.g., 5-7 days for M. abscessus, 3-4 weeks for M. tuberculosis).

  • Colony Selection and Purification: Pick individual colonies that appear on the selective plates and re-streak them onto fresh selective agar to ensure they are pure and stably resistant.

  • Calculation of Mutation Frequency: Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 2: Targeted Sequencing of atpE and Rv0678 Genes

This protocol outlines the steps for amplifying and sequencing the atpE and Rv0678 genes from mycobacterial genomic DNA.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from a pure culture of the mycobacterial strain (wild-type or resistant mutant) using a standard mycobacterial DNA extraction protocol.

  • PCR Amplification:

    • Design primers flanking the entire coding sequences of the atpE and Rv0678 genes.

    • Perform PCR using a high-fidelity DNA polymerase. The annealing temperature should be optimized for each primer pair. For M. tuberculosis, an annealing temperature of 58°C for atpE and 62°C for Rv0678 has been used.[9]

    • PCR Cycling Conditions (Example):

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 58°C (atpE) or 62°C (Rv0678) for 30 seconds

        • Extension: 72°C for 30-60 seconds (depending on amplicon length)

      • Final extension: 72°C for 5 minutes

  • PCR Product Purification: Purify the PCR products to remove primers, dNTPs, and polymerase using a commercial PCR purification kit or enzymatic cleanup.

  • Sanger Sequencing:

    • Submit the purified PCR products for Sanger sequencing using both the forward and reverse PCR primers in separate reactions.

    • Analyze the resulting sequencing chromatograms using appropriate software (e.g., DNAMAN).

    • Align the sequences from the resistant mutants with the wild-type reference sequence (e.g., M. tuberculosis H37Rv: NC_000962.3) to identify any mutations.

Signaling Pathways and Workflows

G cluster_0 This compound Mechanism of Action and Resistance Tbaj587 This compound ATPsynthase F-ATP Synthase (c subunit) Tbaj587->ATPsynthase Inhibits ATPsynthase->Tbaj587 Prevents binding ATP ATP Production ATPsynthase->ATP Blocks CellDeath Bacterial Cell Death ATP->CellDeath Leads to atpE_mut atpE Mutation atpE_mut->ATPsynthase Alters target Efflux MmpS5-MmpL5 Efflux Pump Efflux->Tbaj587 Expels drug Rv0678 Rv0678 Repressor Rv0678->Efflux Represses Rv0678_mut Rv0678 Mutation Rv0678_mut->Rv0678 Inactivates

Caption: Mechanism of this compound action and resistance pathways.

References

Technical Support Center: Overcoming Tbaj-587 Resistance in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Tbaj-587 and Mycobacterium tuberculosis.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during your research.

1. Observation of Reduced Susceptibility or High MICs to this compound

Question: My M. tuberculosis cultures are showing reduced susceptibility to this compound. What are the potential causes and how can I investigate them?

Answer:

Reduced susceptibility to this compound, a diarylquinoline that targets the ATP synthase of M. tuberculosis, can be due to several factors. The two primary mechanisms of resistance are target modification and increased efflux.

  • Target-Based Resistance: Mutations in the atpE gene, which encodes the c subunit of the F-ATP synthase, can prevent this compound from binding to its target.

  • Efflux-Mediated Resistance: Upregulation of the MmpS5-MmpL5 efflux pump can actively transport this compound out of the bacterial cell, reducing its intracellular concentration. This is often caused by mutations in the Rv0678 gene, a transcriptional repressor of the mmpS5-mmpL5 operon.

To investigate the cause of resistance in your cultures, we recommend the following workflow:

G cluster_0 Troubleshooting Workflow for this compound Resistance start High MIC of this compound Observed pheno_confirm Confirm Phenotype: Repeat MIC Determination start->pheno_confirm wgs Perform Whole Genome Sequencing (WGS) pheno_confirm->wgs analysis Analyze WGS Data for Resistance-Associated Variants (RAVs) wgs->analysis atpE_check Check for mutations in atpE gene analysis->atpE_check Rv0678_check Check for mutations in Rv0678 gene analysis->Rv0678_check atpE_check->Rv0678_check No Mutation atpE_mut atpE Mutation Identified: Target-based resistance atpE_check->atpE_mut Mutation Found Rv0678_mut Rv0678 Mutation Identified: Likely efflux-based resistance Rv0678_check->Rv0678_mut Mutation Found other_mech No Common Mutations: Investigate novel mechanisms (e.g., other efflux pumps, drug modification) Rv0678_check->other_mech No Mutation functional_assay Optional: Functional Assays (e.g., qRT-PCR for mmpL5 expression, ATP synthesis inhibition assay) atpE_mut->functional_assay Rv0678_mut->functional_assay

Caption: A flowchart for troubleshooting this compound resistance.

2. Differentiating Between Target-Based and Efflux-Mediated Resistance

Question: How can I experimentally distinguish between resistance mediated by atpE mutations and that caused by Rv0678 mutations?

Answer:

Beyond sequencing, several experimental approaches can help differentiate these resistance mechanisms:

  • Efflux Pump Inhibitors (EPIs): The addition of an EPI, such as verapamil or reserpine, to your MIC assay may reverse or reduce the MIC of this compound in strains with efflux-mediated resistance.[1] Strains with target-based resistance are unlikely to be affected by EPIs.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the transcript levels of the mmpL5 gene. A significant increase in mmpL5 expression in the resistant strain compared to the susceptible parent strain would strongly suggest an efflux-based mechanism.

  • Cross-Resistance Profile: Mutations in Rv0678 have been shown to confer cross-resistance to clofazimine.[1][2] Determining the MIC of clofazimine for your resistant strain can provide additional evidence for efflux-mediated resistance.

Frequently Asked Questions (FAQs)

General

  • What is the mechanism of action of this compound? this compound is a diarylquinoline that inhibits the c subunit of the F-ATP synthase in M. tuberculosis, encoded by the atpE gene.[3] This disrupts the proton motive force and depletes the cell of ATP, leading to bacterial death.[3]

  • How does this compound differ from bedaquiline (BDQ)? this compound is a next-generation diarylquinoline with a similar mechanism of action to bedaquiline. However, it has demonstrated greater in vitro potency against M. tuberculosis and may have an improved safety profile.[4][5]

Resistance Mechanisms

  • What are the known resistance mechanisms to this compound? The primary mechanisms of resistance are:

    • Target modification: Mutations in the atpE gene.[2][6]

    • Efflux pump upregulation: Mutations in the Rv0678 gene, which derepress the MmpS5-MmpL5 efflux pump.[2][7]

  • Which specific mutations in atpE are associated with resistance? While research is ongoing, mutations such as Ile66Met and Glu61Asp in the AtpE protein have been identified in bedaquiline-resistant clinical isolates and are likely to confer resistance to this compound.[8]

  • How do mutations in Rv0678 lead to resistance? The Rv0678 gene encodes a transcriptional repressor that negatively regulates the expression of the mmpS5-mmpL5 operon.[1][9] Mutations that inactivate the Rv0678 protein lead to the overexpression of the MmpS5-MmpL5 efflux pump, which can expel this compound from the cell.[1][2]

Experimental Considerations

  • What is the recommended method for determining the MIC of this compound? The broth microdilution method is a standard technique for determining the MIC of this compound.[10] The resazurin microtiter assay (REMA) is another commonly used and reliable method.[11]

  • How can I confirm the genetic basis of resistance in my isolates? Whole-genome sequencing (WGS) is the most comprehensive method for identifying all potential resistance-conferring mutations in genes such as atpE and Rv0678.[12][13] Sanger sequencing of these specific genes can also be used for targeted analysis.[10]

Overcoming Resistance

  • Is it possible to overcome this compound resistance? Strategies to overcome resistance are an active area of research. Combination therapy is a promising approach. Studies have shown that combining this compound with other anti-tubercular agents can increase efficacy and potentially reduce the emergence of resistance.[3][4][14]

  • Does this compound have activity against strains with Rv0678 mutations? Yes, studies have shown that this compound retains greater activity against M. tuberculosis strains with Rv0678 mutations compared to bedaquiline.[4][5]

Data and Protocols

Quantitative Data

Table 1: Comparative MICs of this compound and Bedaquiline (BDQ) against M. tuberculosis

StrainGenotypeBDQ MIC (µg/mL)This compound MIC (µg/mL)
H37RvWild-type0.06250.016
BDQ-8Rv0678 mutant0.50.0625

Data sourced from a study using the broth macrodilution method in 7H9 media.[5]

Experimental Protocols

1. Broth Microdilution MIC Assay

This protocol is adapted from established methods for mycobacterial susceptibility testing.[10]

  • Prepare a 2-fold serial dilution of this compound in a 96-well microplate using Middlebrook 7H9 broth supplemented with 10% OADC.

  • Inoculate each well with a standardized suspension of M. tuberculosis to a final density of approximately 5 x 10^5 CFU/mL.

  • Include a drug-free well as a growth control and a sterile well as a negative control.

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

2. Whole-Genome Sequencing (WGS) for Resistance Analysis

A general workflow for WGS-based resistance analysis is outlined below.[12][13]

G cluster_1 WGS Workflow for Resistance Gene Analysis dna_extraction Genomic DNA Extraction from M. tuberculosis culture library_prep Library Preparation (e.g., Nextera XT) dna_extraction->library_prep sequencing Sequencing (e.g., Illumina platform) library_prep->sequencing qc Quality Control of Raw Reads (e.g., FastQC, Trimmomatic) sequencing->qc mapping Read Mapping to Reference Genome (e.g., H37Rv) using BWA or Bowtie2 qc->mapping variant_calling Variant Calling (e.g., GATK, SAMtools) mapping->variant_calling annotation Variant Annotation (e.g., SnpEff, ANNOVAR) variant_calling->annotation resistance_analysis Analysis of Variants in Resistance Genes (atpE, Rv0678, etc.) annotation->resistance_analysis

Caption: A generalized workflow for WGS-based resistance analysis.

Signaling Pathways and Logical Relationships

Mechanism of Action and Resistance of this compound

G cluster_2 This compound: Mechanism of Action and Resistance cluster_3 Resistance Mechanisms tbaj587 This compound atp_synthase ATP Synthase (atpE subunit) tbaj587->atp_synthase Inhibits atp_production ATP Production atp_synthase->atp_production cell_death Bacterial Cell Death atp_production->cell_death Depletion leads to atpE_mutation atpE Mutation atpE_mutation->atp_synthase Alters target site rv0678_mutation Rv0678 Mutation rv0678_protein Rv0678 Repressor rv0678_mutation->rv0678_protein Inactivates mmpL5_pump MmpS5-MmpL5 Efflux Pump rv0678_protein->mmpL5_pump Represses mmpL5_pump->tbaj587 Effluxes

Caption: this compound mechanism of action and resistance pathways.

References

Tbaj-587 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of TBAJ-587.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for this compound.[1][2][3] It is advisable to use sonication to aid dissolution.[1][2]

Q2: What are the reported solubility concentrations of this compound in DMSO?

A2: Reported solubility concentrations in DMSO vary slightly between suppliers, with values cited at 30 mg/mL (48.82 mM) and 43.33 mg/mL (70.51 mM).[1][2]

Q3: How can I prepare this compound for in vivo animal studies?

A3: Several formulations have been successfully used for in vivo studies. These typically involve a co-solvent system to maintain solubility in an aqueous vehicle. Examples include:

  • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • A solution of 10% DMSO and 90% (20% SBE-β-CD in saline).[1]

  • A formulation in 20% hydroxypropyl-β-cyclodextrin solution, acidified with 1.5% 1N HCl, has been used in mouse models.[4]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound powder should be kept at -20°C, where it is reported to be stable for up to 3 years.[1][2] Stock solutions in DMSO should be stored at -80°C and are stable for up to 2 years.[1][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[5]

Q5: Is this compound stable in aqueous media during experiments?

A5: this compound can exhibit instability in aqueous media. One study reported a significant drop in concentration (up to 90%) within the first 24 hours, which was attributed to non-specific binding to plasticware.[6] However, the drug that remained in solution was stable for the duration of the experiment.[6] Researchers should consider using low-binding labware or pre-saturating surfaces.

Q6: Are there known stability issues with specific salt forms of this compound?

A6: Yes, a study on long-acting injectable (LAI) formulations found that this compound fumarate exhibited physical instability, showing significant particle size growth over time in a colloidal suspension.[7] However, this did not involve changes to its crystal structure.[7]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffer

Symptoms:

  • Visible precipitate after diluting DMSO stock solution into aqueous buffer.

  • Inconsistent results in cell-based or biochemical assays.

  • Lower than expected compound concentration when measured.

Possible Causes & Solutions:

CauseRecommended Solution
Exceeding Aqueous Solubility Limit The final concentration of this compound in your aqueous medium may be too high. Determine the maximum aqueous solubility in your specific buffer system.
Insufficient Co-solvents or Surfactants For many poorly soluble drugs, co-solvents or non-ionic surfactants are needed to maintain solubility.[8][9] Consider adding excipients like PEG300, Tween-80, or using cyclodextrins.[1][4]
High Final DMSO Concentration While necessary for initial dissolution, a high final concentration of DMSO can be toxic to cells. Aim to keep the final DMSO concentration below 0.5% in most cell-based assays.
pH of the Buffer The solubility of ionizable compounds can be pH-dependent. Evaluate the solubility of this compound across a range of physiologically relevant pH values. Acidification has been used in some formulations.[4]
Issue 2: Loss of Compound During Experiment

Symptoms:

  • Decreasing compound concentration over the course of a multi-day experiment.

  • Reduced or variable activity in long-term assays.

Possible Causes & Solutions:

CauseRecommended Solution
Non-specific Binding to Labware This compound, being a lipophilic compound, may bind to standard plastic labware.[6] Use low-adhesion microplates and tubes. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help.
Chemical Degradation While generally stable, specific buffer components or experimental conditions (e.g., high temperature, extreme pH, light exposure) could lead to degradation.
Metabolism (in cell-based assays) If using metabolically active cells, the compound could be modified or cleared over time. Monitor for the appearance of metabolites using techniques like LC-MS.

Quantitative Data Summary

Table 1: Reported Solubility of this compound

Solvent/Vehicle Concentration Notes
DMSO 43.33 mg/mL (70.51 mM) Ultrasonic assistance needed[1]
DMSO 30 mg/mL (48.82 mM) Sonication recommended[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.17 mg/mL (3.53 mM) For in vivo use[1]
10% DMSO, 90% (20% SBE-β-CD in saline) ≥ 2.17 mg/mL (3.53 mM) For in vivo use[1]

| 20% Hydroxypropyl-β-cyclodextrin (acidified) | - | Formulation for mouse models[4] |

Table 2: Recommended Storage and Stability

Form Storage Temperature Reported Stability Period
Powder -20°C 3 years[1][2]
Powder 4°C 2 years[1]
In DMSO -80°C 2 years[1][5]

| In DMSO | -20°C | 1 year[1] |

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing your aqueous test buffer (e.g., 198 µL of PBS, pH 7.4). This creates a range of concentrations.

  • Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Stability Assessment in Solution

Objective: To evaluate the stability of this compound in a chosen solvent or experimental buffer over time.

Methodology:

  • Sample Preparation: Prepare a solution of this compound at the desired experimental concentration in your test buffer.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and analyze it to determine the initial concentration. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is recommended.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Subsequent Time Points: At predefined intervals (e.g., 1, 4, 8, 24, 48 hours), remove additional aliquots for analysis.

  • Analysis: Quantify the concentration of the parent this compound compound in each aliquot using the established HPLC or LC-MS method. Also, monitor for the appearance of new peaks, which could indicate degradation products.

  • Data Interpretation: Plot the concentration of this compound versus time. A significant decrease in concentration indicates instability under the tested conditions.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment s1 Prepare 10 mM Stock in 100% DMSO s2 Serial Dilution in DMSO s1->s2 s3 Transfer to Aqueous Buffer Plate s2->s3 s4 Incubate (1-2h) s3->s4 s5 Measure Turbidity (Nephelometry) s4->s5 s6 Determine Kinetic Solubility Limit s5->s6 t1 Prepare Solution in Test Buffer t2 Analyze T=0 (HPLC/LC-MS) t1->t2 t3 Incubate under Test Conditions t1->t3 t4 Analyze Aliquots at Time Points t3->t4 t5 Quantify Parent Compound & Degradants t4->t5 t6 Plot Concentration vs. Time t5->t6 mechanism_of_action TBAJ587 This compound ATP_Synthase Mycobacterium tuberculosis ATP Synthase (c-subunit) TBAJ587->ATP_Synthase Inhibits hERG hERG K+ Channel (Cardiac Repolarization) TBAJ587->hERG Weakly Inhibits (Improved Safety Profile) ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Bacterial_Death Bacterial Cell Death ATP_Production->Bacterial_Death Required for Viability

References

Technical Support Center: Optimizing Tbaj-587 Dosage in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Tbaj-587 in preclinical models. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a next-generation diarylquinoline antibiotic currently under investigation for the treatment of tuberculosis (TB).[1][2] It functions as a potent and specific inhibitor of mycobacterial ATP synthase, an enzyme crucial for energy production within the bacterium.[3][4][5][6][7] By disrupting the pathogen's energy metabolism, this compound exhibits bactericidal activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[8][9]

Q2: What are the advantages of this compound over the first-generation diarylquinoline, bedaquiline?

A2: Preclinical studies have indicated that this compound possesses several advantages over bedaquiline, including:

  • Greater Potency: this compound has demonstrated more potent activity against M. tuberculosis in both in vitro and in vivo models.[1][2][10]

  • Improved Safety Profile: Preliminary data suggest that this compound has a better safety profile, with a lower risk of adverse effects such as cardiotoxicity (hERG channel inhibition), which is a concern with bedaquiline.[1][2][10][11]

  • Favorable Pharmacokinetics: this compound is reported to have a better pharmacokinetic profile compared to bedaquiline.[1][2]

  • Efficacy Against Resistant Strains: this compound has shown greater efficacy than bedaquiline against M. tuberculosis strains with mutations that confer resistance to bedaquiline.[8][9]

Q3: What is the recommended starting dose for this compound in a mouse model of tuberculosis?

A3: Based on published preclinical efficacy studies, oral doses of 25 mg/kg and 50 mg/kg administered once daily, five days a week, have been shown to be effective in mouse models of tuberculosis.[8][9] The 25 mg/kg dose has been shown to be significantly more active than bedaquiline at the same dose.[8] There was no statistically significant difference in efficacy observed between the 25 mg/kg and 50 mg/kg doses of this compound in one study.[8] The selection of the initial dose should also be guided by the specific experimental goals, the mouse strain used, and the severity of the infection.

Q4: How should this compound be formulated for oral administration in mice?

A4: Due to its poor water solubility, this compound requires a specific formulation for effective oral administration.[12][13][14][15] A commonly used and effective vehicle for diarylquinolines in preclinical studies is an acidified solution of (2-hydroxypropyl)-β-cyclodextrin (HPCD) . A typical formulation involves dissolving this compound in a 10% or 20% HPCD solution that has been acidified.[16]

Data Presentation

Table 1: Preclinical Efficacy of this compound in a Mouse Model of Tuberculosis
Dose (mg/kg)Administration RouteDosing FrequencyEfficacy OutcomeReference
25Oral GavageOnce daily, 5 days/weekSignificant reduction in lung CFU burden, superior to bedaquiline at the same dose.[8]
50Oral GavageOnce daily, 5 days/weekSignificant reduction in lung CFU burden; no significant difference in efficacy compared to the 25 mg/kg dose in the cited study.[8]
Table 2: Pharmacokinetic Parameters of this compound
SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Reference
Mouse25Data not availableData not availableData not availableData not available
Rabbit125Data not availableData not availableTarget AUC of 15Data not available[10]
HumanMultiple Ascending DosesData not availableData not availableData not available~16 weeks (long terminal half-life)[17]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice

Objective: To prepare a homogenous and stable suspension of this compound for oral administration to mice.

Materials:

  • This compound powder

  • (2-hydroxypropyl)-β-cyclodextrin (HPCD)

  • Hydrochloric acid (HCl), 1N solution

  • Sterile water for injection

  • Sterile glass vials

  • Magnetic stirrer and stir bars

  • Calibrated balance

  • pH meter

Procedure:

  • Calculate the required amount of this compound and HPCD based on the desired final concentration and volume. For a 20% HPCD solution, dissolve 20 g of HPCD in every 100 mL of sterile water.

  • In a sterile glass vial, dissolve the calculated amount of HPCD in sterile water by stirring with a magnetic stir bar.

  • Slowly add 1N HCl dropwise to the HPCD solution to acidify it. The exact pH should be optimized for this compound solubility, but a starting point could be in the acidic range (e.g., pH 2-3).

  • Once the acidified HPCD solution is clear, slowly add the weighed this compound powder while continuously stirring.

  • Continue stirring until the this compound is completely dissolved. The solution should be clear.

  • Verify the final concentration of this compound if analytical methods are available.

  • Store the formulation at an appropriate temperature (e.g., 4°C) and protect it from light. Assess the stability of the formulation over the intended period of use.

Protocol 2: Dose-Response Study of this compound in a Mouse Model of Tuberculosis

Objective: To determine the dose-dependent efficacy of this compound in reducing the bacterial load in the lungs of M. tuberculosis-infected mice.

Materials:

  • BALB/c mice (or other appropriate strain)

  • Mycobacterium tuberculosis H37Rv (or other relevant strain)

  • Aerosol infection chamber

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control (acidified 20% HPCD)

  • Positive control (e.g., isoniazid/rifampin)

  • Gavage needles

  • Materials for CFU enumeration (7H11 agar plates, incubator, etc.)

Procedure:

  • Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection.

  • Allow the infection to establish for a defined period (e.g., 2-4 weeks).

  • Randomly assign mice to treatment groups (e.g., vehicle control, this compound at 12.5, 25, and 50 mg/kg, positive control).

  • Administer the assigned treatments by oral gavage once daily, five days a week, for a specified duration (e.g., 4 weeks).

  • Monitor the health of the animals daily, including body weight and clinical signs of distress.

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs.

  • Homogenize the lungs in a suitable buffer (e.g., PBS with 0.05% Tween 80).

  • Plate serial dilutions of the lung homogenates onto 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Enumerate the colony-forming units (CFU) to determine the bacterial load in the lungs of each mouse.

  • Analyze the data statistically to compare the efficacy of different doses of this compound with the control groups.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy of this compound in in vivo studies.

Possible Cause Troubleshooting Steps
Improper drug formulation - Ensure complete dissolution of this compound in the vehicle. The presence of undissolved particles can lead to inaccurate dosing. - Verify the pH of the acidified HPCD solution to ensure it is optimal for this compound solubility. - Prepare fresh formulations regularly and assess for any signs of precipitation or degradation.
Inaccurate oral gavage technique - Ensure all personnel are properly trained in oral gavage to minimize stress and prevent accidental administration into the trachea.[18] - Verify the correct placement of the gavage needle before dispensing the dose. Resistance during insertion may indicate incorrect placement.[18] - Administer the dose slowly to prevent regurgitation.[18]
Suboptimal dosing frequency or duration - Review the experimental design to ensure the dosing regimen is sufficient to maintain therapeutic drug concentrations. Given the long half-life of diarylquinolines, less frequent dosing might be possible, but this needs to be established with pharmacokinetic data.
Drug-drug interactions in combination studies - When co-administering this compound with other drugs, consider the potential for pharmacokinetic or pharmacodynamic interactions that could alter its efficacy.

Issue 2: Adverse effects or toxicity observed in treated animals.

Possible Cause Troubleshooting Steps
Dose is too high - If signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur) are observed, consider performing a dose de-escalation study to determine the maximum tolerated dose (MTD). - Include a thorough toxicological assessment in your study design, including clinical observations, body weight monitoring, and, if possible, hematology and clinical chemistry.
Vehicle toxicity - While HPCD is generally considered safe, high concentrations or impurities could potentially cause adverse effects. Run a vehicle-only control group to assess any background toxicity.
Stress from handling and gavage - Acclimatize the animals to handling and the gavage procedure before the start of the experiment to minimize stress-related adverse effects.

Mandatory Visualizations

Tbaj-587_Mechanism_of_Action This compound This compound Mycobacterial ATP Synthase Mycobacterial ATP Synthase This compound->Mycobacterial ATP Synthase Inhibits ATP Production ATP Production Mycobacterial ATP Synthase->ATP Production Catalyzes Bacterial Cell Death Bacterial Cell Death ATP Production->Bacterial Cell Death Depletion leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow_Dose_Optimization cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Dose Refinement Start Start Dose_Selection Select Initial Doses (e.g., 12.5, 25, 50 mg/kg) Start->Dose_Selection Infection_Model Establish Mouse Tuberculosis Model Dose_Selection->Infection_Model Treatment Administer this compound and Controls Infection_Model->Treatment Efficacy_Assessment Assess Efficacy (Lung CFU) Treatment->Efficacy_Assessment Toxicity_Monitoring Monitor for Toxicity Treatment->Toxicity_Monitoring Data_Analysis Analyze Efficacy and Toxicity Data Efficacy_Assessment->Data_Analysis Toxicity_Monitoring->Data_Analysis Select_Optimal_Dose Select Optimal Dose (Efficacy vs. Toxicity) Data_Analysis->Select_Optimal_Dose Combination_Studies Proceed to Combination Therapy Studies Select_Optimal_Dose->Combination_Studies End End Combination_Studies->End

Caption: Experimental workflow for this compound dose optimization.

Troubleshooting_Logic Problem Inconsistent Efficacy? Check_Formulation Verify Formulation (Solubility, Stability) Problem->Check_Formulation Yes Check_Dosing Review Dosing Technique (Gavage Accuracy) Problem->Check_Dosing Yes Check_Regimen Evaluate Dosing Regimen (Frequency, Duration) Problem->Check_Regimen Yes Solution_Formulation Optimize Vehicle/ Preparation Check_Formulation->Solution_Formulation Solution_Dosing Retrain Personnel Check_Dosing->Solution_Dosing Solution_Regimen Adjust Dose/ Schedule Check_Regimen->Solution_Regimen

Caption: Troubleshooting logic for inconsistent efficacy.

References

Tbaj-587 Cytotoxicity Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Tbaj-587 in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a next-generation diarylquinoline antibiotic, developed as an analog of bedaquiline.[1][2] Its primary mechanism of action is the inhibition of ATP synthase in Mycobacterium tuberculosis, which is crucial for the bacterium's energy production.[1][3][4] While highly potent against mycobacterial ATP synthase, it has also been shown to interact with human ATP synthase, although to a lesser extent than bedaquiline.[3][5][6]

Q2: What is the expected cytotoxic profile of this compound in mammalian cells?

Preliminary studies indicate that this compound has low cytotoxicity in mammalian cell lines. For example, in Vero (African green monkey kidney) cells, the IC50 (half-maximal inhibitory concentration) has been reported as greater than 10 μg/mL after 72 hours of exposure in both MTT and MTS assays.[2]

Q3: Which cytotoxicity assay is recommended for this compound?

Standard colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) are suitable for assessing the cytotoxicity of this compound.[2] These assays measure the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxicity of this compound.

Cell LineAssay TypeIncubation TimeIC50
VeroMTS72 hours> 10 µg/mL
VeroMTT72 hours> 10 µg/mL

Experimental Protocols

Detailed Protocol: MTT Assay for this compound Cytotoxicity in Vero Cells

This protocol is adapted from standard MTT assay procedures.[7][9][10]

1. Materials:

  • Vero cells
  • This compound
  • Dulbecco's Modified Eagle Medium (DMEM)
  • Fetal Bovine Serum (FBS)
  • Penicillin-Streptomycin solution
  • Trypsin-EDTA
  • Phosphate-Buffered Saline (PBS)
  • MTT solution (5 mg/mL in PBS)
  • DMSO (Dimethyl Sulfoxide)
  • 96-well plates

2. Cell Seeding:

  • Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
  • Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count.
  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
  • Incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced cytotoxicity.
  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

4. MTT Assay:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
  • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
  • Carefully aspirate the medium containing MTT.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15 minutes to ensure complete dissolution.

5. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration using the following formula:
  • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
  • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.[11][12][13]Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes for consistency. Avoid using the outer wells of the plate for critical samples.[13]
Low absorbance values in all wells Insufficient cell number, low metabolic activity of cells, or incorrect incubation time.Optimize the initial cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Verify the optimal incubation time for the MTT assay with your specific cell line.
High background from medium alone Contamination of the culture medium or reagents. High concentrations of certain substances in the medium can also cause high absorbance.[11]Use fresh, sterile medium and reagents. Test the medium components for their potential to interfere with the assay.[11]
Unexpectedly high cytotoxicity at low this compound concentrations Error in compound dilution, contamination of the compound stock, or the specific cell line is highly sensitive.Prepare fresh dilutions of this compound from a trusted stock. Ensure the final DMSO concentration is non-toxic to the cells. If results are consistent, the cell line may indeed be sensitive.
Precipitation of this compound in the culture medium This compound may have limited solubility in aqueous solutions.Ensure the stock solution in DMSO is fully dissolved before diluting in the medium. Consider using a lower concentration of this compound or a different solvent system if solubility issues persist.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Vero cells) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (72h incubation) cell_seeding->treatment tbaj_prep 3. This compound Preparation (Serial Dilutions) tbaj_prep->treatment mtt_addition 5. Add MTT Reagent (3-4h incubation) treatment->mtt_addition solubilization 6. Solubilize Formazan (DMSO) mtt_addition->solubilization read_plate 7. Read Absorbance (570 nm) solubilization->read_plate calc_viability 8. Calculate % Viability read_plate->calc_viability plot_ic50 9. Determine IC50 calc_viability->plot_ic50

Caption: Workflow for a this compound cytotoxicity assay using the MTT method.

Mechanism of Action

Mechanism_of_Action Tbaj587 This compound ATP_Synthase Mycobacterial ATP Synthase Tbaj587->ATP_Synthase inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production catalyzes Bacterial_Death Bacterial Cell Death ATP_Production->Bacterial_Death is essential for cell survival

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Technical Support Center: TBAJ-587 and Rv0678 Mutations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the impact of Mycobacterium tuberculosis Rv0678 mutations on the efficacy of TBAJ-587.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a next-generation diarylquinoline (DARQ) that, like its predecessor bedaquiline (BDQ), functions by directly inhibiting the c subunit of the F1Fo-ATP synthase in Mycobacterium tuberculosis.[1][2][3][4] This inhibition disrupts the proton motive force, leading to a rapid depletion of cellular ATP and ultimately causing bacterial death. This compound generally exhibits more potent activity against M. tuberculosis than bedaquiline.[3][5]

Q2: What is the function of the Rv0678 gene, and how do its mutations confer drug resistance?

A2: The Rv0678 gene encodes a transcriptional repressor protein that negatively regulates the expression of the MmpS5-MmpL5 efflux pump system.[6][7][8][9] Inactivating mutations in Rv0678 lead to the de-repression, or upregulation, of this efflux pump.[7][10][11] The overexpressed MmpS5-MmpL5 pump then actively transports diarylquinoline drugs, such as bedaquiline and this compound, out of the bacterial cell, reducing their intracellular concentration and thus their efficacy.[8][12] This is the most common mechanism of low-level resistance to bedaquiline observed in clinical settings.[10][12][13]

Q3: How significantly do Rv0678 mutations impact the in vitro efficacy of this compound?

A3: Mutations in Rv0678 typically result in a 2- to 8-fold increase in the Minimum Inhibitory Concentration (MIC) for both bedaquiline and this compound.[10][11][13] However, because this compound has a significantly lower baseline MIC against wild-type M. tuberculosis, it often remains more potent against Rv0678 mutants than bedaquiline is against the same mutants.[11][14] In some cases, the MIC of this compound against an Rv0678 mutant is comparable to the MIC of bedaquiline against the wild-type strain.[15]

Q4: Is this compound still effective in vivo against M. tuberculosis strains with Rv0678 mutations?

A4: Yes, preclinical mouse models demonstrate that this compound retains significant efficacy against Rv0678 mutant strains.[10][14] Studies have shown that this compound has greater bactericidal activity against both wild-type and Rv0678 mutant strains compared to bedaquiline at the same dosage.[10][13] This superior potency suggests that this compound may be more effective at treating infections caused by these low-level resistant mutants.[6]

Q5: Can the use of this compound help prevent the emergence of drug resistance?

A5: Evidence from mouse models suggests that this compound is more effective than bedaquiline at preventing the emergence of drug resistance.[14] In studies, treatment with this compound, both alone and in combination regimens, nearly eliminated the selective amplification of spontaneous bedaquiline-resistant bacteria, a significant improvement compared to bedaquiline-containing regimens.[14]

Troubleshooting Guides

Issue 1: My experimental results show a higher than expected MIC for this compound against an M. tuberculosis isolate.

  • Possible Cause: The isolate may possess a mutation in the Rv0678 gene, leading to the upregulation of the MmpS5-MmpL5 efflux pump. This is a common cause of low-level diarylquinoline resistance.[7][9]

  • Troubleshooting Steps:

    • Confirm the MIC: Repeat the MIC determination using a standardized broth microdilution or macrodilution method to ensure the result is reproducible.

    • Sequence the Rv0678 gene: Perform Sanger or whole-genome sequencing on the isolate to identify any potential mutations (insertions, deletions, or single nucleotide variants) within the Rv0678 coding sequence or its promoter region.

    • Test a Comparator Drug: Determine the MIC for bedaquiline against the same isolate. A concurrent increase in the MIC for both drugs strongly suggests an efflux-based resistance mechanism mediated by Rv0678, as it confers cross-resistance.[7]

    • Check for other resistance mutations: Although less common for low-level resistance, sequence the atpE gene to rule out target-based mutations, which typically confer higher levels of resistance.[16][17]

Issue 2: An isolate confirmed to have an Rv0678 mutation still shows susceptibility to this compound in our in vivo model.

  • Possible Cause: This is an expected outcome. The resistance conferred by Rv0678 mutations is low-level and can often be overcome by the superior potency of this compound.[10][11][14]

  • Troubleshooting Steps:

    • Review Dosing: Ensure the dosage used in the in vivo model is appropriate. Studies have demonstrated the dose-dependent efficacy of this compound against resistant strains.[13]

    • Compare with Bedaquiline: If possible, include a bedaquiline treatment arm in your experiment. You should observe that this compound provides a greater reduction in bacterial load compared to an equivalent dose of bedaquiline against the Rv0678 mutant strain.[10][13]

    • Quantify Bacterial Load: Use a robust method, such as counting colony-forming units (CFU) in lung homogenates, to accurately quantify the bactericidal effect of the treatment. The superior efficacy of this compound should be evident in the CFU data.[13]

Quantitative Data Summary

Table 1: Comparative In Vitro Efficacy of this compound and Bedaquiline

CompoundM. tuberculosis StrainMIC (μg/mL)Fold-Increase in MIC
This compound Wild-Type (H37Rv)0.016[15]-
Rv0678 Mutant0.0625[15]4x
Bedaquiline (BDQ) Wild-Type (H37Rv)0.0625[15]-
Rv0678 Mutant0.5[15]8x

Table 2: Comparative In Vivo Efficacy in a Mouse Model (CFU Reduction in Lungs)

Treatment GroupM. tuberculosis StrainMean Log10 CFU Reduction vs. Control
This compound (25 mg/kg) Rv0678 Mutant~2.0[13]
Bedaquiline (25 mg/kg) Rv0678 Mutant~0.56[13]
Bedaquiline (50 mg/kg) Rv0678 MutantSignificantly less than this compound at 25 mg/kg[13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Macrodilution

  • Strain Preparation: Culture M. tuberculosis strains (wild-type and putative mutants) in 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

  • Drug Dilution: Prepare serial twofold dilutions of this compound and bedaquiline in supplemented 7H9 broth in polystyrene tubes. The concentration range should bracket the expected MIC values.

  • Inoculation: Adjust the bacterial culture to a turbidity matching a 0.5 McFarland standard and dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each drug-containing and drug-free control tube.

  • Incubation: Incubate the tubes at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

Protocol 2: Identification of Rv0678 Mutations via Sanger Sequencing

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the M. tuberculosis isolate using a standard enzymatic lysis and column-based purification kit.

  • PCR Amplification: Design primers flanking the entire coding region and promoter of the Rv0678 gene. Perform PCR using a high-fidelity DNA polymerase to amplify the target region from the extracted gDNA.

  • PCR Product Purification: Purify the resulting PCR product to remove primers, dNTPs, and polymerase using a suitable cleanup kit.

  • Sanger Sequencing: Send the purified PCR product and corresponding primers for bidirectional Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with the wild-type Rv0678 reference sequence (from H37Rv strain) using alignment software (e.g., BLAST, ClustalW). Identify any insertions, deletions, or single nucleotide variants that would alter the function of the repressor protein.

Mandatory Visualizations

Rv0678_Pathway cluster_gene Genetic Level cluster_protein Protein & Cellular Level Rv0678_wt Wild-Type Rv0678 Gene Repressor Functional Repressor (Rv0678 Protein) Rv0678_wt->Repressor Expresses Rv0678_mut Mutated Rv0678 Gene NoRepressor Non-Functional Repressor Rv0678_mut->NoRepressor Expresses MmpS5L5 MmpS5/MmpL5 Genes Pump MmpS5/MmpL5 Efflux Pump MmpS5L5->Pump Expresses Repressor->MmpS5L5 Represses Transcription NoRepressor->MmpS5L5 Fails to Repress Drug This compound Pump->Drug Efflux Cell Mycobacterial Cell Workflow start Start: Isolate with suspected This compound resistance mic Determine MIC of this compound & BDQ (Broth Dilution Assay) start->mic decision Is MIC Elevated (2-8 fold)? mic->decision sequence Sequence Rv0678 Gene decision->sequence Yes result_wt No Rv0678 Mutation (Investigate other mechanisms, e.g., atpE) decision->result_wt No result_mut Rv0678 Mutation Confirmed sequence->result_mut invivo Optional: In Vivo Efficacy Study (Mouse Model) result_mut->invivo end End: Characterize Resistance Profile invivo->end Efficacy_Comparison cluster_wt vs. Wild-Type M. tb cluster_mut vs. Rv0678 Mutant M. tb TBAJ_WT This compound Efficacy (High) BDQ_WT Bedaquiline Efficacy (Medium) TBAJ_MUT This compound Efficacy (Medium) TBAJ_WT->TBAJ_MUT  Mutation Reduces Efficacy   BDQ_MUT Bedaquiline Efficacy (Low) BDQ_WT->BDQ_MUT  Mutation Reduces Efficacy  

References

Validation & Comparative

TBAJ-587 Demonstrates Superior Potency Over Bedaquiline in Combating Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 6, 2025

[City, State] – Preclinical data reveals that TBAJ-587, a next-generation diarylquinoline, exhibits significantly greater potency against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, compared to the currently approved drug, bedaquiline. This comprehensive analysis, supported by in vitro and in vivo experimental data, highlights the potential of this compound as a promising candidate for future tuberculosis treatment regimens.

This compound consistently demonstrates lower minimum inhibitory concentrations (MICs) and more potent bactericidal activity in murine models of tuberculosis than bedaquiline, including against strains with emerging resistance to current therapies. These findings position this compound as a critical development in the fight against drug-resistant tuberculosis.

In Vitro Potency: A Clear Advantage for this compound

In head-to-head comparisons, this compound shows superior in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC), a key measure of a drug's potency, is consistently lower for this compound.

CompoundM.tb StrainMIC (μg/mL)Citation
This compound H37Rv (Wild-Type)0.006 - 0.016[1][2]
Bedaquiline H37Rv (Wild-Type)0.03 - 0.0625[2]
This compound Rv0678 Mutant0.0625[2]
Bedaquiline Rv0678 Mutant0.5[2]

Data compiled from multiple independent studies. MIC values can vary slightly based on the specific assay conditions.

In Vivo Efficacy: Enhanced Bacterial Clearance in Murine Models

The superior potency of this compound observed in vitro translates to enhanced efficacy in animal models of tuberculosis. Studies in BALB/c mice infected with M. tuberculosis H37Rv demonstrate that this compound achieves a greater reduction in bacterial load in the lungs compared to bedaquiline at similar dosages.

CompoundDosage (mg/kg)Treatment DurationMean Lung CFU Reduction (log10) vs. UntreatedCitation
This compound 251 Month> 2.0[2]
Bedaquiline 251 Month~0.56[2]
This compound 501 MonthSignificantly greater than Bedaquiline[2]
Bedaquiline 501 MonthDose-dependent reduction[2]

Notably, this compound also demonstrates significant activity against M. tuberculosis strains with mutations in the Rv0678 gene, which are associated with resistance to bedaquiline.[2] This suggests that this compound may be effective in treating infections that are resistant to current diarylquinoline-based therapies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

In Vitro Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a drug required to inhibit the visible growth of M. tuberculosis.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared from a fresh culture grown on Löwenstein-Jensen medium. The bacterial suspension is adjusted to a McFarland standard of 1, which corresponds to approximately 5 x 10^7 CFU/mL.[2] This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Drug Dilution: Serial twofold dilutions of this compound and bedaquiline are prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Incubation: The diluted bacterial suspension is added to a 96-well microtiter plate containing the drug dilutions. The plate is sealed and incubated at 37°C for 7 to 14 days.

  • MIC Determination: The MIC is read as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

This model assesses the bactericidal activity of the compounds in a living organism.

  • Infection: Female BALB/c mice are infected via a high-dose aerosol with M. tuberculosis H37Rv to establish a chronic lung infection.[2]

  • Treatment: Treatment is initiated several weeks post-infection. This compound and bedaquiline are administered orally, once daily, for a specified duration (e.g., 4 to 8 weeks).

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized. Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar plates.

  • Data Analysis: After incubation at 37°C for 3-4 weeks, the number of colony-forming units (CFU) is counted. The efficacy of the treatment is determined by comparing the log10 CFU counts in the lungs of treated mice to those of untreated control mice.

Visualizing the Path to Discovery

The following diagrams illustrate the mechanism of action of diarylquinolines and a typical workflow for evaluating the efficacy of novel anti-tuberculosis drug candidates.

cluster_0 Mechanism of Diarylquinoline Action Diarylquinolines\n(this compound, Bedaquiline) Diarylquinolines (this compound, Bedaquiline) ATP_Synthase Mycobacterial ATP Synthase (atpE subunit) Diarylquinolines\n(this compound, Bedaquiline)->ATP_Synthase Binds to Proton_Motive_Force Disruption of Proton Motive Force ATP_Synthase->Proton_Motive_Force ATP_Production Inhibition of ATP Production Proton_Motive_Force->ATP_Production Bacterial_Death Bacterial Cell Death ATP_Production->Bacterial_Death

Caption: Mechanism of action for diarylquinolines like this compound and bedaquiline.

cluster_1 Drug Efficacy Evaluation Workflow In_Vitro In Vitro Potency (MIC Determination) In_Vivo In Vivo Efficacy (Mouse Model) In_Vitro->In_Vivo Data_Analysis Data Analysis and Comparison In_Vivo->Data_Analysis Lead_Candidate Lead Candidate Selection Data_Analysis->Lead_Candidate

Caption: A simplified workflow for evaluating the efficacy of new anti-tuberculosis drugs.

References

Comparative Analysis of hERG Channel Inhibition: Tbaj-587 vs. Bedaquiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of the novel anti-tuberculosis agent Tbaj-587 and the established drug bedaquiline on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a critical off-target effect that can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias. Understanding the differential hERG liability of these two compounds is crucial for the development of safer anti-tuberculosis therapies.

Executive Summary

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new, effective, and safe treatments. Bedaquiline, a diarylquinoline antibiotic, has been a valuable addition to the therapeutic arsenal against multidrug-resistant tuberculosis. However, its clinical use is associated with a risk of cardiotoxicity due to the inhibition of the hERG potassium channel[1][2]. This compound, a structural analog of bedaquiline, has been developed to retain potent anti-tuberculosis activity while minimizing this cardiac liability[3]. Experimental data demonstrates that this compound exhibits significantly weaker inhibition of the hERG channel compared to bedaquiline, suggesting an improved safety profile.

Quantitative Comparison of hERG Inhibition

The inhibitory potency of this compound and bedaquiline against the hERG channel has been quantified by determining their half-maximal inhibitory concentrations (IC50). A higher IC50 value indicates weaker inhibition.

CompoundhERG IC50 (μM)Source
This compound 13Sutherland HS, et al. Bioorg Med Chem. 2019.[3]
Bedaquiline 1.6Sutherland HS, et al. Bioorg Med Chem. 2019.[2]

These data clearly indicate that this compound is approximately 8-fold less potent in inhibiting the hERG channel than bedaquiline, signifying a substantially lower potential for causing drug-induced QT prolongation.

Mechanism of hERG Inhibition and Cardiotoxicity

The primary mechanism by which both bedaquiline and this compound are thought to interact with the hERG channel is through direct blockade of the potassium ion pore[2]. The hERG channel is essential for the repolarization phase of the cardiac action potential. By blocking this channel, the outflow of potassium ions from cardiomyocytes is reduced, leading to a prolongation of the action potential duration. On an electrocardiogram (ECG), this is observed as a prolongation of the QT interval. Excessive QT prolongation can create an electrophysiological environment ripe for the development of early afterdepolarizations and, in severe cases, a life-threatening arrhythmia known as Torsades de Pointes.

The following diagram illustrates the causal relationship between hERG channel inhibition and the risk of arrhythmia.

cluster_0 Molecular & Cellular Level cluster_1 Clinical Manifestation A Drug (this compound or Bedaquiline) B hERG Potassium Channel A->B Inhibition C Reduced K+ Efflux B->C Leads to D Prolonged Action Potential Duration C->D Causes E QT Interval Prolongation D->E Results in F Increased Risk of Torsades de Pointes E->F Increases risk of A Cell Preparation (hERG-expressing cell line) B Pipette Positioning & Giga-seal Formation A->B C Establish Whole-Cell Configuration B->C D Apply Voltage-Clamp Protocol C->D E Record Baseline hERG Current D->E F Apply Test Compound (e.g., this compound) E->F G Record Inhibited hERG Current F->G H Data Analysis (Concentration-Response Curve -> IC50) G->H

References

Comparative Efficacy of TBAJ-587 Against Bedaquiline-Resistant Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (M. tuberculosis), particularly strains resistant to the potent diarylquinoline bedaquiline (BDQ), poses a significant threat to global tuberculosis control efforts. This guide provides a comparative analysis of TBAJ-587, a next-generation diarylquinoline, and its activity against bedaquiline-resistant M. tuberculosis. We present a compilation of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's potential as a novel therapeutic agent.

Executive Summary

This compound demonstrates superior in vitro and in vivo activity compared to bedaquiline against both drug-susceptible and bedaquiline-resistant strains of M. tuberculosis. This enhanced efficacy is particularly notable against strains harboring mutations in the Rv0678 gene, the most common mechanism of bedaquiline resistance. While data on the activity of this compound against strains with atpE mutations are limited, its improved overall potency suggests it may offer a significant advantage in overcoming bedaquiline resistance. This guide will delve into the comparative minimum inhibitory concentrations (MICs), the mechanisms of action and resistance, and the experimental protocols used to evaluate these compounds.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and comparator drugs against various strains of M. tuberculosis.

Table 1: MIC (µg/mL) of Diarylquinolines Against Wild-Type and Bedaquiline-Resistant M. tuberculosis Strains

CompoundM. tuberculosis H37Rv (Wild-Type)M. tuberculosis with Rv0678 mutationM. tuberculosis with atpE mutation
This compound 0.006 - 0.016[1]0.0625[1]Data not available
Bedaquiline 0.06 - 0.0625[1][2]0.25 - 4.0[1][3]> 4.0[3]

Table 2: MIC (µg/mL) of Alternative Drugs Against Bedaquiline-Resistant M. tuberculosis Strains

CompoundM. tuberculosis with Rv0678 mutationM. tuberculosis with atpE mutation
Clofazimine 0.5 - 2.0[3]1.0[3]
Pretomanid Data not availableData not available
Linezolid ≤ 1.0≤ 1.0

Note: MIC values can vary based on the specific mutation and the testing methodology used.

Mechanisms of Action and Resistance

Understanding the molecular mechanisms underpinning drug action and resistance is crucial for the development of effective therapeutic strategies.

Diarylquinolines: this compound and Bedaquiline

Both this compound and bedaquiline belong to the diarylquinoline class of antibiotics and share the same mechanism of action: inhibition of the mycobacterial F1Fo-ATP synthase.[4][5] This enzyme is essential for generating cellular energy in the form of ATP. By binding to the c-subunit of the ATP synthase, these drugs disrupt the proton motive force, leading to a rapid bactericidal effect.

Bedaquiline Resistance Mechanisms:

Resistance to bedaquiline primarily arises from two main genetic alterations:

  • Mutations in the Rv0678 gene: This is the most frequently observed mechanism in clinical isolates.[1] The Rv0678 gene encodes a transcriptional repressor of the MmpS5/MmpL5 efflux pump. Mutations in Rv0678 lead to the de-repression and overexpression of this pump, which actively transports bedaquiline out of the bacterial cell, resulting in low- to moderate-level resistance.[1]

  • Mutations in the atpE gene: This gene encodes the c-subunit of the ATP synthase, the direct target of bedaquiline. Mutations in atpE prevent the drug from binding effectively to its target, typically leading to high-level resistance. These mutations are less common in clinical isolates compared to Rv0678 mutations.

This compound has demonstrated greater potency than bedaquiline against strains with Rv0678 mutations, suggesting it may be less affected by this efflux-mediated resistance mechanism.[1]

Alternative Drugs
  • Clofazimine: This riminophenazine antibiotic has a multi-faceted mechanism of action that is not fully elucidated. It is believed to involve the production of reactive oxygen species (ROS), interference with bacterial membrane function, and inhibition of mycobacterial phospholipase A2. Cross-resistance between bedaquiline and clofazimine is often observed in strains with Rv0678 mutations due to the shared efflux pathway.[6]

  • Pretomanid: A nitroimidazole, pretomanid is a prodrug that requires activation by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium. Once activated, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, and also acts as a respiratory poison through the release of nitric oxide. Resistance to pretomanid is often associated with mutations in the genes involved in its activation pathway.

Mandatory Visualizations

Bedaquiline_Resistance_Pathway Bedaquiline Resistance via Rv0678/MmpS5/MmpL5 Pathway cluster_wildtype Wild-Type (Bedaquiline Susceptible) cluster_resistant Resistant (Rv0678 Mutation) BDQ Bedaquiline ATP_Synthase ATP Synthase BDQ->ATP_Synthase Inhibits Efflux Efflux of Bedaquiline BDQ->Efflux Pumped out MmpS5_MmpL5 MmpS5/MmpL5 Efflux Pump MmpS5_MmpL5->Efflux Rv0678_active Active Rv0678 Repressor Mmp_promoter mmpS5/mmpL5 Promoter Rv0678_active->Mmp_promoter Binds and represses Rv0678_inactive Inactive Rv0678 (due to mutation) Mmp_promoter->MmpS5_MmpL5 Low expression Mmp_promoter->MmpS5_MmpL5 High expression (de-repressed) ATP_production ATP Production ATP_Synthase->ATP_production Cell_death Bacterial Cell Death ATP_production->Cell_death Leads to Efflux->BDQ

Caption: Bedaquiline resistance mechanism involving the Rv0678 repressor and MmpS5/MmpL5 efflux pump.

Experimental_Workflow Experimental Workflow for MIC Determination start Start prep_culture Prepare M. tuberculosis Inoculum start->prep_culture inoculate Inoculate Plate prep_culture->inoculate prep_plate Prepare 96-well Plate with Drug Dilutions prep_plate->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Results (e.g., Resazurin Assay) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of antimicrobial agents against M. tuberculosis.

1. Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase) or OADC (oleic acid-albumin-dextrose-catalase).

  • Sterile 96-well microtiter plates.

  • This compound and comparator drug stock solutions (typically in DMSO).

  • M. tuberculosis culture in early to mid-log phase.

  • Resazurin sodium salt solution (0.02% w/v in sterile water).

  • Sterile PBS with 0.05% Tween 80.

2. Procedure:

  • Drug Dilution: Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control (growth control) and a media-only control (sterility control).

  • Inoculum Preparation: Adjust the turbidity of the M. tuberculosis culture with sterile PBS-Tween 80 to match a 0.5 McFarland standard. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that prevents a color change (i.e., the well remains blue).[2]

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.

1. Materials:

  • Middlebrook 7H9 broth with supplements.

  • Sterile culture tubes or flasks.

  • This compound and comparator drugs.

  • M. tuberculosis culture in early to mid-log phase.

  • Middlebrook 7H10 or 7H11 agar plates with OADC supplement.

  • Sterile PBS with 0.05% Tween 80.

2. Procedure:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis in 7H9 broth to a final concentration of approximately 1 x 10^6 CFU/mL.

  • Drug Exposure: Add the test compound at various multiples of its predetermined MIC (e.g., 1x, 4x, 10x MIC) to the bacterial suspension. Include a drug-free growth control.

  • Incubation: Incubate the cultures at 37°C with shaking.

  • Sampling: At specified time points (e.g., 0, 2, 4, 7, 10, and 14 days), withdraw aliquots from each culture.

  • CFU Determination: Prepare serial ten-fold dilutions of each aliquot in sterile PBS-Tween 80. Plate the dilutions onto 7H10/7H11 agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each drug concentration. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is generally considered bactericidal.

Conclusion

This compound exhibits highly potent activity against both bedaquiline-susceptible and, importantly, bedaquiline-resistant M. tuberculosis strains, particularly those with the common Rv0678 resistance mutation. Its superior potency over bedaquiline suggests it may be a valuable next-generation diarylquinoline for the treatment of drug-resistant tuberculosis. Further studies are warranted to determine the activity of this compound against a broader panel of bedaquiline-resistant clinical isolates, including those with atpE mutations, to fully elucidate its clinical potential. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug developers working to combat the growing threat of drug-resistant tuberculosis.

References

Navigating Diarylquinoline Resistance: A Comparative Analysis of Tbaj-587

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of diarylquinolines, exemplified by Tbaj-587, demonstrates enhanced potency against both susceptible and resistant strains of Mycobacterium tuberculosis, offering a promising advancement in the fight against drug-resistant tuberculosis. This guide provides a detailed comparison of this compound with the first-in-class diarylquinoline, bedaquiline, focusing on cross-resistance profiles and supported by experimental data.

Executive Summary

This compound, a next-generation diarylquinoline, exhibits superior in vitro activity against Mycobacterium tuberculosis compared to bedaquiline. This heightened potency extends to strains harboring mutations in the Rv0678 gene, which are known to confer low-level resistance to bedaquiline. While cross-resistance is observed with mutations in the target gene, atpE, the overall profile of this compound suggests a significant clinical advantage in overcoming common resistance mechanisms. This guide will delve into the quantitative data supporting these claims, outline the experimental methodologies used for their determination, and visualize the known resistance pathways.

Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)

The following table summarizes the in vitro potency of this compound in comparison to bedaquiline against a wild-type M. tuberculosis strain (H37Rv) and an isogenic mutant with a mutation in the Rv0678 gene.

CompoundM. tuberculosis StrainMIC (μg/mL)Fold-change in MIC vs. Wild-Type
Bedaquiline H37Rv (Wild-Type)0.0625-
Rv0678 mutant0.58
This compound H37Rv (Wild-Type)0.016-
Rv0678 mutant0.06254

Data sourced from Xu, J., et al. (2020).[1][2]

The data clearly indicates that this compound is approximately four times more potent than bedaquiline against the wild-type H37Rv strain.[1][2] More importantly, while the Rv0678 mutation leads to an 8-fold increase in the MIC of bedaquiline, it only results in a 4-fold increase for this compound.[1][2] This suggests that this compound is less affected by this common resistance mechanism. Notably, the MIC of this compound against the resistant strain is equivalent to the MIC of bedaquiline against the susceptible strain.[1][2]

Mechanisms of Resistance in Diarylquinolines

Resistance to diarylquinolines in M. tuberculosis is primarily mediated by two distinct genetic alterations. The following diagram illustrates these pathways.

G cluster_0 Low-Level Resistance cluster_1 High-Level Resistance Rv0678 Rv0678 gene mutation MmpS5_MmpL5 MmpS5-MmpL5 Efflux Pump (Overexpression) Rv0678->MmpS5_MmpL5 De-repression Bedaquiline_low Bedaquiline MmpS5_MmpL5->Bedaquiline_low Efflux Tbaj587_low This compound MmpS5_MmpL5->Tbaj587_low Efflux atpE atpE gene mutation ATP_synthase Altered ATP Synthase (Drug Target) atpE->ATP_synthase Bedaquiline_high Bedaquiline ATP_synthase->Bedaquiline_high Reduced Binding Tbaj587_high This compound ATP_synthase->Tbaj587_high Reduced Binding

Figure 1: Diarylquinoline Resistance Pathways

Low-level resistance to diarylquinolines is commonly associated with mutations in the Rv0678 gene. This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump. Mutations in Rv0678 lead to the overexpression of this pump, which actively transports the drug out of the bacterial cell, thereby increasing the MIC.[3]

High-level resistance, which confers resistance to both bedaquiline and this compound, is caused by mutations in the atpE gene. This gene encodes the c-subunit of the ATP synthase, the molecular target of diarylquinolines. Alterations in this target protein prevent the drug from binding effectively, rendering it inactive.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in assessing the activity of antimicrobial agents. The data presented in this guide was obtained using the broth macrodilution method.

Broth Macrodilution Method for MIC Determination

This method involves preparing a series of tubes with two-fold dilutions of the antimicrobial agent in a suitable liquid growth medium, in this case, Middlebrook 7H9 broth. A standardized inoculum of the M. tuberculosis strain to be tested is then added to each tube. The tubes are incubated at the optimal growth temperature for the bacterium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Experimental Workflow:

G prep Prepare serial dilutions of diarylquinolines in 7H9 broth inoc Inoculate tubes with a standardized suspension of M. tuberculosis prep->inoc incub Incubate at 37°C inoc->incub read Visually inspect for growth to determine the MIC incub->read

Figure 2: MIC Determination Workflow

Conclusion

The available data strongly suggests that this compound represents a significant improvement over bedaquiline in terms of its intrinsic potency and its ability to overcome common resistance mechanisms mediated by the MmpS5-MmpL5 efflux pump. While cross-resistance at the target level remains a concern, the enhanced activity of this compound against Rv0678 mutants provides a compelling rationale for its continued development and potential to become a cornerstone of future tuberculosis treatment regimens. Further clinical evaluation is warranted to fully understand its efficacy and safety profile in patients with drug-resistant tuberculosis.

References

Validating the superiority of Tbaj-587 in TB treatment regimens

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Novel Diarylquinoline Against Standard and Emerging Therapies

For Immediate Release

New York, NY – November 7, 2025 – In the ongoing battle against tuberculosis (TB), a global health threat, the emergence of novel drug candidates with superior efficacy and safety profiles is paramount. This guide provides a comprehensive comparison of Tbaj-587, a next-generation diarylquinoline, with the current standard of care and other key therapeutic alternatives. This analysis is intended for researchers, scientists, and drug development professionals actively working to combat this devastating disease.

This compound, a potent anti-tuberculosis agent, has demonstrated a superior preclinical profile against Mycobacterium tuberculosis (M. tb)[1]. As a diarylquinoline, its mechanism of action is the direct inhibition of the M. tb ATP synthase, an enzyme crucial for the bacterium's energy production[1]. Preclinical data suggests that this compound possesses more potent activity against M. tuberculosis and better efficacy in animal models compared to the first-in-class diarylquinoline, bedaquiline[2]. Furthermore, preliminary studies indicate an improved safety profile, a critical factor in the development of new TB regimens[2].

This guide will delve into the quantitative data supporting these claims, outline the experimental methodologies used to generate this data, and provide visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of this compound's potential in revolutionizing TB treatment.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key preclinical data for this compound in comparison to bedaquiline, the standard first-line regimen (HRZE: Isoniazid, Rifampicin, Pyrazinamide, Ethambutol), and the novel BPaL regimen (Bedaquiline, Pretomanid, Linezolid).

Compound/Regimen Target MIC90 against M. tb H37Rv (μg/mL) Reference(s)
This compound ATP Synthase0.006 - 0.062[3][4]
BedaquilineATP Synthase0.03 - 0.06
IsoniazidMycolic Acid Synthesis0.02 - 0.05
RifampicinRNA Polymerase0.05 - 0.1
PyrazinamideTrans-translation20 - 100
EthambutolArabinogalactan Synthesis1 - 5
LinezolidProtein Synthesis0.25 - 1
PretomanidMycolic Acid Synthesis0.015 - 0.24

Table 1: In Vitro Activity Against M. tuberculosis

Regimen Mouse Model Treatment Duration Log10 CFU Reduction in Lungs (vs. Untreated Control) Reference(s)
This compound (25 mg/kg) BALB/c2 months> 2.0[5]
Bedaquiline (25 mg/kg)BALB/c2 months~0.56[5]
S-PaL (this compound + Pretomanid + Linezolid) BALB/c2 monthsSignificantly greater than BPaL[5]
BPaL (Bedaquiline + Pretomanid + Linezolid)BALB/c2 months~5.0[6]
S-PaMZ (this compound + Pretomanid + Moxifloxacin + Pyrazinamide) BALB/c2 monthsSignificantly greater than BPaMZ[5]
BPaMZ (Bedaquiline + Pretomanid + Moxifloxacin + Pyrazinamide)BALB/c2 months> 6.0[7]
HRZE (Standard Regimen)BALB/c2 months~4.0[7]

Table 2: In Vivo Efficacy in Murine Models of Chronic TB Infection

Compound Assay IC50 (μM) Note Reference(s)
This compound hERG Channel Inhibition13Greatly attenuated hERG blockade compared to bedaquiline.[4][8]
BedaquilinehERG Channel Inhibition1.6Potent inhibition is a known cardiac liability.

Table 3: In Vitro Safety Profile - hERG Channel Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The anti-mycobacterial activity of compounds is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

  • Mycobacterium tuberculosis Culture: The H37Rv strain of M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Assay Plate Preparation: The assay is performed in 96-well microtiter plates. The compounds are serially diluted in Middlebrook 7H9 broth.

  • Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well, resulting in a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents a color change of a resazurin-based indicator, or by measuring the optical density at 600 nm.[3]

In Vivo Efficacy Assessment: Murine Model of Chronic Tuberculosis

The efficacy of anti-TB drugs and regimens is evaluated in a well-established mouse model of chronic TB infection.[2][9]

  • Infection: Female BALB/c mice (6-8 weeks old) are infected via the aerosol route with a low dose of M. tuberculosis H37Rv, typically implanting 50-100 CFU in the lungs.[10][11]

  • Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks, at which point a stable, high bacterial load is present in the lungs.

  • Treatment Administration: Mice are randomized into treatment and control groups. Drugs are administered orally by gavage, typically 5 days a week, for the specified duration of the experiment.

  • Assessment of Bacterial Load: At designated time points, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.

  • CFU Counting: The plates are incubated at 37°C for 3-4 weeks, after which the number of CFU is counted to determine the bacterial load in each organ. Efficacy is measured as the reduction in log10 CFU compared to the untreated control group.

In Vitro Safety Assessment: hERG Potassium Channel Inhibition Assay

The potential for a compound to cause cardiac arrhythmia is assessed by measuring its inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

  • Cell Line: A stable cell line, typically Human Embryonic Kidney (HEK293) cells, expressing the hERG potassium channel is used.

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic currents flowing through the hERG channels.[12][13][14]

  • Compound Application: The cells are perfused with a solution containing the test compound at various concentrations.

  • Current Measurement: The hERG channel current is elicited by a specific voltage-clamp protocol before and after the application of the test compound.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined by fitting the concentration-response data to a sigmoidal curve.[13]

Mandatory Visualizations

Mechanism of Action: Diarylquinoline Inhibition of ATP Synthase

The following diagram illustrates the mechanism by which this compound and other diarylquinolines inhibit the M. tuberculosis ATP synthase.

G cluster_membrane Mycobacterial Inner Membrane F0 F0 Subunit (Proton Channel) c_ring c-ring F0->c_ring Proton_out H+ F0->Proton_out a_subunit a-subunit c_ring->a_subunit F1 F1 Subunit (ATP Synthesis) c_ring->F1 Drives Rotation Rotation Rotation Proton_in H+ Proton_in->F0 Proton Motive Force Tbaj587 This compound Tbaj587->c_ring Binds to c-ring Tbaj587->Rotation Blocks Rotation ATP ATP F1->ATP ADP ADP + Pi ADP->F1 Inhibition Inhibition G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Infection Aerosol Infection of Mice with M. tuberculosis Chronic Establishment of Chronic Infection (4-6 weeks) Infection->Chronic Randomization Randomization into Treatment Groups Chronic->Randomization Treatment Daily Oral Gavage with Drug Regimens (e.g., 8 weeks) Randomization->Treatment Euthanasia Euthanasia and Organ Harvest (Lungs, Spleen) Treatment->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Incubation Incubation (3-4 weeks) Plating->Incubation CFU CFU Enumeration and Data Analysis Incubation->CFU

References

Safety Operating Guide

Proper Disposal Procedures for TBAJ-587: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the anti-tuberculosis agent TBAJ-587 is paramount. This guide provides essential, step-by-step logistical and safety information for the proper handling and disposal of this potent diarylquinoline compound.

This compound is a next-generation diarylquinoline anti-tuberculosis agent, analogous to bedaquiline, with potent biological activity.[1][2] As such, meticulous adherence to proper disposal protocols is crucial to mitigate potential environmental and health risks. This document outlines the recommended procedures for the disposal of this compound, based on general principles of hazardous waste management and information derived from the safety data sheets (SDS) of similar compounds.[3][4][5][6]

Key Chemical and Safety Data

A thorough understanding of the compound's properties is the first step in safe handling and disposal.

PropertyValueSource
Chemical Name (1S,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2-fluoro-3-methoxyphenyl)butan-2-olMedChemExpress
CAS Number 2252316-16-6MedChemExpress
Molecular Formula C30H33BrFN3O5MedChemExpress
Molecular Weight 614.50MedChemExpress
Appearance Solid powderTargetMol
Solubility Soluble in DMSOTargetMol
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Keep in a dry, dark place.TargetMol
Shipping Shipped under ambient temperature as a non-hazardous chemical.TargetMol

Note: While shipped as non-hazardous for transport, as a potent bioactive compound, this compound requires careful handling and disposal as hazardous waste in a laboratory setting.

Experimental Protocols: Decontamination Procedure

For minor spills or decontamination of surfaces and equipment, a general laboratory decontamination procedure should be followed.

Materials:

  • Appropriate Personal Protective Equipment (PPE) (see table below)

  • Absorbent material (e.g., diatomite, universal binders)

  • 70% Ethanol or other suitable laboratory disinfectant

  • Sealable, labeled hazardous waste bags or containers

Procedure:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate unnecessary personnel.

  • Don PPE: Wear appropriate PPE before approaching the spill.

  • Contain the Spill: For solid spills, carefully sweep or wipe up the material to avoid creating dust. For solutions, cover with absorbent material.

  • Decontaminate: Wipe the area with a cloth dampened with 70% ethanol. Start from the outer edge of the spill and work inwards.

  • Dispose of Contaminated Materials: Place all contaminated absorbent materials, wipes, and PPE into a clearly labeled, sealable hazardous waste container.

  • Wash Hands: Thoroughly wash hands with soap and water after the procedure.

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance.

G cluster_0 A Start: Generation of this compound Waste B Categorize Waste A->B Identify waste type C Segregate Waste B->C Separate streams D Package and Label C->D Use appropriate containers E Temporary Storage D->E Store in designated area F Arrange for Licensed Disposal E->F Contact EHS or contractor G Incineration F->G Transport to facility H End: Disposal Complete G->H Final destruction G Start Chemical Waste Generated IsHazardous Is the waste hazardous? Start->IsHazardous IsSharp Is it a sharp? IsHazardous->IsSharp Yes GeneralWaste Dispose as general laboratory waste IsHazardous->GeneralWaste No IsLiquid Is it liquid? IsSharp->IsLiquid No SharpsContainer Place in sharps container IsSharp->SharpsContainer Yes SolidWaste Package as solid hazardous waste IsLiquid->SolidWaste No LiquidWaste Package as liquid hazardous waste IsLiquid->LiquidWaste Yes LicensedDisposal Arrange for licensed hazardous waste disposal SolidWaste->LicensedDisposal LiquidWaste->LicensedDisposal SharpsContainer->LicensedDisposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tbaj-587
Reactant of Route 2
Reactant of Route 2
Tbaj-587

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.